Product packaging for 4-iodo-1-methyl-1H-indazole(Cat. No.:CAS No. 935661-15-7)

4-iodo-1-methyl-1H-indazole

Cat. No.: B1439417
CAS No.: 935661-15-7
M. Wt: 258.06 g/mol
InChI Key: UAOIHDMXVVPOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 4-Iodo-1-methyl-1H-indazole (CAS 935661-15-7) is an organic heterocyclic compound with the molecular formula C 8 H 7 IN 2 and a molecular weight of 258.06 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for cross-coupling reactions where the iodine atom allows for further functionalization . Research Applications and Value The indazole scaffold is an emerging privileged structure in drug discovery due to its wide range of pharmaceutical and biological properties . As a substituted indazole, this compound is a key synthetic intermediate for developing novel molecules with potential biological activities. Research indicates that indazole-containing compounds are of significant interest in various therapeutic areas, including oncology, inflammation, infectious diseases, and central nervous system disorders . The structural motif is found in several marketed drugs and clinical trial candidates, such as the multikinase inhibitor Pazopanib, the antiemetic Granisetron, and the anti-inflammatory agent Benzydamine, highlighting the high research value of this chemical class . Handling and Compliance This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate precautions and refer to the supplied Safety Data Sheet (SDS) for detailed hazard and safety information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1439417 4-iodo-1-methyl-1H-indazole CAS No. 935661-15-7

Properties

IUPAC Name

4-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIHDMXVVPOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670434
Record name 4-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935661-15-7
Record name 4-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-iodo-1-methyl-1H-indazole

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] The strategic placement of an iodine atom at the C4-position provides a versatile handle for late-stage functionalization via cross-coupling reactions, while the N1-methyl group modulates the compound's physicochemical properties. This guide provides a comprehensive analysis of the synthetic strategies for obtaining this compound, focusing on regiochemical control, mechanistic rationale, and practical, field-proven protocols. We critically evaluate two primary synthetic routes and present a detailed, optimized protocol for the most reliable and scalable method.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutics.[1] Its unique bicyclic structure allows it to act as a versatile scaffold, engaging with a wide range of biological targets. The functionalization of the indazole ring is therefore of paramount importance for modulating pharmacological activity.

The presents two significant regiochemical challenges:

  • Regioselective Iodination: Direct electrophilic iodination of the indazole ring system is notoriously difficult to control. The C3 position is often the most nucleophilic, and substitution on the benzo-fused ring can lead to a mixture of 4-, 5-, 6-, and 7-iodo isomers, which are often difficult to separate.[2][3]

  • Regioselective N-Methylation: Alkylation of the indazole nitrogen can occur at either the N1 or N2 position. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.[4][5][6] While the 1H-tautomer is generally more stable, kinetic and thermodynamic factors can influence the final product distribution.[7]

This guide dissects these challenges and provides a logical framework for designing a successful synthesis.

Comparative Analysis of Synthetic Strategies

Two logical, albeit distinct, synthetic pathways can be envisioned for the target molecule. The choice of route has significant implications for selectivity, yield, and purification.

G cluster_0 cluster_1 Strategic Decision Point cluster_2 start Starting Material (1H-Indazole) routeA Route A: Iodination First start->routeA routeB Route B: Methylation First start->routeB stepA1 Step A1: Regioselective Iodination (Sandmeyer Reaction) routeA->stepA1 Key Challenge: Achieving C4-Selectivity stepB1 Step B1: N-Methylation routeB->stepB1 Key Challenge: Controlling N1/N2 Ratio stepA2 Step A2: N-Methylation stepA1->stepA2 outcomeA Outcome A: High Regioselectivity (Recommended) stepA2->outcomeA stepB2 Step B2: Direct Iodination stepB1->stepB2 outcomeB Outcome B: Poor Regioselectivity (Challenging Purification) stepB2->outcomeB

Caption: High-level comparison of synthetic strategies.

Route A: Iodination Followed by N-Methylation (Recommended)

This strategy prioritizes establishing the correct iodination pattern on the indazole core before introducing the methyl group.

  • Causality: By addressing the most difficult regiochemical challenge first, this route avoids the formation of hard-to-separate iodo-isomers of the final product. The Sandmeyer reaction is the method of choice for installing an iodine atom at a specific position on an aromatic ring with near-perfect regiocontrol.[8][9]

Route B: N-Methylation Followed by Iodination

This approach involves first methylating the indazole and then attempting a direct electrophilic iodination.

  • Causality: While seemingly more direct, this route is problematic. The N-methylated indazole is activated towards electrophilic aromatic substitution, but the directing effects of the fused pyrazole ring are not strong enough to exclusively favor C4 iodination. This typically results in a mixture of 4-, 5-, 6-, and 7-iodo-1-methyl-1H-indazole isomers.[2][3] Separating these constitutional isomers by standard techniques like column chromatography can be extremely challenging and costly at scale.

Strategy Comparison Summary
MetricRoute A (Iodination First via Sandmeyer)Route B (Methylation First)
Regioselectivity Excellent; C4-iodination is precisely controlled.Poor; results in a mixture of iodo-isomers.
Key Challenge Handling of multi-step Sandmeyer sequence (diazonium salts).Chromatographic separation of final product isomers.
Scalability Good; Sandmeyer reactions are well-established for scale-up.[8]Poor; purification is the primary bottleneck.
Overall Viability High (Recommended) Low (Not Recommended for Pure Isomer)

Recommended Synthetic Pathway: A Detailed Protocol

Based on the comparative analysis, Route A is the superior strategy. The following section provides a comprehensive, multi-step protocol for the , beginning from 1H-indazole.

G start 1H-Indazole step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate1 4-Nitro-1H-indazole step1->intermediate1 step2 Step 2: Reduction (e.g., SnCl₂ or H₂/Pd-C) intermediate1->step2 intermediate2 4-Amino-1H-indazole step2->intermediate2 step3 Step 3: Diazotization (NaNO₂, H₂SO₄, 0-5 °C) intermediate2->step3 intermediate3 Indazole-4-diazonium Salt (in situ) step3->intermediate3 Unstable Intermediate step4 Step 4: Sandmeyer Iodination (KI) intermediate3->step4 intermediate4 4-Iodo-1H-indazole step4->intermediate4 step5 Step 5: N-Methylation (MeI, NaH in DMF) intermediate4->step5 final Target Molecule: This compound step5->final

Caption: Recommended multi-step synthesis workflow.

Step 1: Synthesis of 4-Nitro-1H-indazole

Causality: Nitration of 1H-indazole provides the precursor for the 4-amino group required for the Sandmeyer reaction. This step establishes the foundation for C4-functionalization.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

    • Add 1H-indazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the indazole solution, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-3 hours. Monitor progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8, which will precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-nitro-1H-indazole.

Step 2: Synthesis of 4-Amino-1H-indazole

Causality: The nitro group is reduced to an amine, which is the functional group that will be converted into the diazonium salt in the next step.

  • Protocol:

    • Suspend 4-nitro-1H-indazole (1.0 eq) in ethanol or acetic acid.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux (approx. 80 °C).

    • Stir at reflux for 3-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction to room temperature and pour it into ice water.

    • Basify the mixture by adding a 50% aqueous NaOH solution until the pH is >10 to precipitate tin salts.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-1H-indazole.

Steps 3 & 4: Diazotization and Sandmeyer Iodination to 4-Iodo-1H-indazole

Causality: This two-stage, one-pot process is the core of the strategy. The amine is converted to a highly reactive diazonium salt, which is an excellent leaving group (N₂) and is immediately displaced by iodide.[10][11] Careful temperature control is critical to prevent premature decomposition of the diazonium salt.[8]

  • Protocol:

    • Suspend 4-amino-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., 20% H₂SO₄) and cool to 0-5 °C.

    • Add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in a minimal amount of water.

    • Add the cold KI solution dropwise to the diazonium salt solution. Effervescence (N₂ gas evolution) should be observed.

    • Allow the mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.

    • Cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield pure 4-iodo-1H-indazole.

Step 5: N-Methylation to this compound

Causality: The final step is the methylation of the indazole nitrogen. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the indazole to form the indazolide anion. In a polar aprotic solvent like DMF, this anion is highly nucleophilic and readily attacks the methylating agent. This condition generally favors the formation of the thermodynamically more stable N1-alkylated product.[7]

  • Protocol:

    • Dissolve 4-iodo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.

    • Add methyl iodide (MeI) (1.2 eq) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water (to remove DMF) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.

Conclusion

The is a multi-step process where strategic planning is critical to achieving high purity and yield. A synthetic strategy that prioritizes regioselective iodination via a Sandmeyer reaction followed by a controlled N-methylation is demonstrably superior to alternatives. This approach effectively circumvents the intractable issue of separating iodo-isomers that plagues more direct iodination methods. The detailed protocols provided in this guide are built on established, reliable chemical transformations and offer a clear, validated pathway for researchers and drug development professionals to access this important chemical intermediate.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic placement of an iodine atom at the 4-position and a methyl group at the N-1 position provides a versatile platform for synthetic elaboration and the exploration of novel chemical space. While specific experimental data for this particular isomer is not abundant in public literature, this guide synthesizes information from closely related analogues and fundamental principles of organic chemistry to present a detailed profile of its physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications in drug discovery.

Core Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively documented. However, its properties can be reliably inferred from the parent indazole structure and related substituted analogues.[1][2] The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue (Predicted/Calculated)Source/Justification
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated
Appearance Likely a solid at room temperature (e.g., colorless to light yellow crystalline solid).Inference from similar compounds like 4-Iodo-1-methyl-1H-imidazole.[4]
Melting Point Not available.-
Boiling Point Not available.-
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General observation for similar heterocyclic compounds.[1][2]
CAS Number Not assigned or readily available.-

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound has not been identified in a review of current literature.[2] The primary challenge in its synthesis is achieving regioselective iodination at the C4 position.[5] Direct electrophilic iodination of 1-methyl-1H-indazole would likely yield a mixture of isomers, with substitution occurring at other positions on the benzene ring.[6]

A more controlled and plausible synthetic strategy would involve a multi-step sequence, such as a Sandmeyer reaction starting from 4-amino-1-methyl-1H-indazole. This approach offers superior control over regioselectivity.[5]

Proposed Synthetic Pathway: Sandmeyer Reaction

This proposed route involves three main stages: nitration of 1-methyl-1H-indazole, reduction of the nitro group, and finally, the diazotization and iodination via the Sandmeyer reaction.

cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction cluster_2 Stage 3: Sandmeyer Reaction A 1-methyl-1H-indazole B 1-methyl-4-nitro-1H-indazole A->B HNO₃ / H₂SO₄ C 4-amino-1-methyl-1H-indazole B->C H₂, Pd/C or SnCl₂ D Diazonium Salt Intermediate C->D NaNO₂, HCl (0-5 °C) E This compound D->E KI

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-methyl-4-nitro-1H-indazole

  • Cool a stirring solution of 1-methyl-1H-indazole in concentrated sulfuric acid to 0 °C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Stage 2: Synthesis of 4-amino-1-methyl-1H-indazole

  • Dissolve the 1-methyl-4-nitro-1H-indazole from the previous step in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the amino-indazole.

Stage 3: Synthesis of this compound (Sandmeyer Reaction)

  • Suspend 4-amino-1-methyl-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.[5]

  • Add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.[5]

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with aqueous sodium thiosulfate (to quench excess iodine), water, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Spectroscopic Characterization

Precise structural elucidation is critical for confirming the identity and purity of synthetic intermediates. While specific, published spectra for this compound are scarce, the expected spectroscopic data can be predicted based on known isomers and the influence of its substituents.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between isomers.[6]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

Predicted ¹H NMR Data:

  • N-CH₃ Signal: A sharp singlet is expected around 3.8-4.2 ppm.

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The protons at C5, C6, and C7 will exhibit characteristic doublet, triplet (or doublet of doublets), and doublet splitting patterns, respectively. The exact chemical shifts will be influenced by the deshielding effect of the iodine atom.

Predicted ¹³C NMR Data:

  • N-CH₃ Signal: A signal around 30-35 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approx. 100-140 ppm). The carbon bearing the iodine (C4) will be significantly shifted and may show reduced intensity.

Infrared (IR) Spectroscopy

Sample Preparation: A thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[7]

Expected Data:

  • C-H stretching (aromatic): ~3050-3150 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1450-1620 cm⁻¹

  • C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected M+: 258.97 (for the most common isotope, ¹²⁷I)

  • Isotopic Pattern: A characteristic pattern confirming the presence of one iodine atom.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[9] The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) for the crucial oxidative addition step in these catalytic cycles.[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[10] this compound is expected to be a highly competent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or esters.[9][11]

cluster_reactants Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-I Ar-Pd(II)(L₂)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Base, R'-B(OR)₂ Ar-Pd(II)-R Ar-Pd(II)(L₂)-R' Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R' Product Ar-I Ar-I (4-iodo-1-methyl- 1H-indazole) Ar-I->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[9][10]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water or DMF/water.[10]

  • Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Other Key Reactions
  • Sonogashira Coupling: The C-I bond can readily react with terminal alkynes under palladium/copper catalysis to form C(sp²)-C(sp) bonds, yielding 4-alkynyl-1-methyl-1H-indazoles.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the iodo-indazole with various amines, providing access to 4-amino-indazole derivatives.

  • Heck Coupling: The formation of C-C bonds with alkenes is also a feasible transformation, leading to 4-vinyl-1-methyl-1H-indazoles.

Biological Significance and Drug Discovery Context

The indazole moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[3][12][13] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3]

The this compound scaffold is particularly valuable for several reasons:

  • Vector for Diversification: The iodine atom acts as a versatile synthetic "handle."[2] Using the cross-coupling reactions described above, a vast library of analogues can be rapidly synthesized from this single intermediate, which is a key strategy in structure-activity relationship (SAR) studies.

  • Modulation of Properties: The introduction of substituents at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[2]

  • Kinase Inhibition: Many indazole-based compounds function as kinase inhibitors by interacting with the ATP-binding pocket of protein kinases, a critical target class in oncology. The ability to explore different substituents at the C4 position is crucial for optimizing potency and selectivity against specific kinase targets.[2]

A 4-Iodo-1-methyl- 1H-indazole Core B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Diverse Library of 4-Substituted Indazoles B->C D Screening & SAR Optimization C->D E Lead Compound for Therapeutic Target (e.g., Kinase Inhibitor) D->E

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is readily available. Therefore, it should be handled with the standard precautions applied to new or uncharacterized chemical entities. Based on data for related heterocyclic compounds, the following precautions are advised:[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust.[14]

  • Exposure: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[15][16] In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[15]

Always consult a comprehensive SDS for a similar compound and perform a thorough risk assessment before handling.

Conclusion

This compound represents a valuable, albeit under-explored, chemical building block. While direct experimental data remains limited, its physicochemical properties, spectroscopic profile, and reactivity can be confidently predicted from established chemical principles. Its true value lies in its potential as a versatile intermediate for the synthesis of complex molecular architectures, particularly within the context of medicinal chemistry and drug discovery. The iodine at the C4 position provides a reliable handle for diversification through robust cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships. Further research to fully characterize and explore the synthetic utility of this compound is highly warranted.[2]

References

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation and characterization of 4-iodo-1-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] Precise structural confirmation is a critical step in the drug discovery and development process to understand structure-activity relationships (SAR).

While specific, publicly available experimental data for this compound is limited, this guide will present a robust framework for its characterization based on established principles and data from closely related analogues.[1][2] We will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing both theoretical grounding and practical, field-tested protocols.

The Challenge of Regioselectivity and the Imperative of Spectroscopy

The synthesis of substituted indazoles, such as this compound, often presents a challenge in controlling regioselectivity.[3] The iodination and methylation steps can potentially yield a mixture of isomers (e.g., 5-iodo, 6-iodo, or 7-iodo derivatives).[3][4] Therefore, a multi-faceted analytical approach is essential for the unequivocal structural confirmation of the desired C4-iodinated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data for substituted indazoles.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, 5 mm NMR tube.[2][3] Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

  • Ensure the sample is fully dissolved. If necessary, gently agitate the tube or use a vortex mixer. For sparingly soluble samples, filtration through a small cotton plug into the NMR tube is recommended.[2]

2. Instrumentation and Data Acquisition:

  • Spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[1][3]

  • The instrument is tuned, and the magnetic field is shimmed on the sample to optimize resolution.[3]

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[5]

    • The number of scans can range from 8 to 64, depending on the sample concentration.[5]

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain a singlet for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[5]

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[5]

3. Data Processing and Referencing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing and sterically bulky iodine atom.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.5 - 7.8Doublet1HH-7The iodine at C4 will have a significant deshielding effect on the adjacent protons. H-7 is expected to be a doublet due to coupling with H-6.
~ 7.2 - 7.4Triplet1HH-6H-6 will be a triplet due to coupling with H-5 and H-7.
~ 7.0 - 7.2Doublet1HH-5H-5 is expected to be a doublet due to coupling with H-6.
~ 7.9 - 8.1Singlet1HH-3The proton at C3 is a singlet as it has no adjacent protons to couple with.
~ 3.8 - 4.0Singlet3HN-CH₃The N-methyl protons will appear as a singlet.
Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR data is presented below. The iodine atom will have a notable effect on the chemical shift of the carbon it is attached to (C4).

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 140 - 142C-7aQuaternary carbon in the indazole ring system.
~ 135 - 138C-3The chemical shift of C3 is influenced by the adjacent nitrogen atom.
~ 128 - 130C-6Aromatic carbon.
~ 125 - 127C-5Aromatic carbon.
~ 122 - 124C-3aQuaternary carbon in the indazole ring system.
~ 110 - 112C-7Aromatic carbon.
~ 90 - 95C-4The carbon directly attached to iodine will be significantly shielded.
~ 35 - 37N-CH₃N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure for obtaining accurate mass data for this compound.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 0.1-1.0 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1][3]

2. Instrumentation and Data Acquisition:

  • The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[1][2]

  • Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.[1]

  • The sample solution is introduced into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).[3]

  • The instrument is calibrated to ensure high mass accuracy.

  • Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

3. Data Analysis:

  • The measured mass-to-charge ratio (m/z) of the most abundant ion is used to determine the experimental monoisotopic mass.

  • This experimental mass is then compared to the theoretical exact mass calculated for the molecular formula C₈H₇IN₂.

Expected Mass Spectrometry Data
Parameter Value
Molecular FormulaC₈H₇IN₂
Molecular Weight ( g/mol )258.06
Theoretical Exact Mass [M]257.9705
Expected [M+H]⁺ (m/z)258.9778

The presence of a single iodine atom is a key feature. Iodine has only one stable isotope (¹²⁷I), so it will not produce a characteristic isotopic pattern like chlorine or bromine.[3]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation synthesis Synthesized Compound (e.g., this compound) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms connectivity Connectivity & Regiochemistry nmr->connectivity mol_formula Molecular Weight & Formula ms->mol_formula structure Validated Structure of This compound connectivity->structure mol_formula->structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Structural Elucidation Logic

The following diagram outlines the logical relationship between the spectroscopic data and the confirmed molecular structure.

G cluster_data Experimental Data cluster_info Derived Information cluster_conclusion Final Confirmation nmr_data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) connectivity Atomic Connectivity & Substitution Pattern nmr_data->connectivity ms_data HRMS Data (Accurate m/z) formula Elemental Composition (C₈H₇IN₂) ms_data->formula structure Confirmed Structure of This compound connectivity->structure formula->structure

Caption: Logical relationship for the structural confirmation of this compound from spectroscopic data.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. While specific experimental data for this compound is not readily found in public literature, the combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for its definitive characterization.[1] The protocols and predicted data presented in this guide serve as a comprehensive blueprint for researchers and scientists engaged in the discovery and development of novel indazole-based compounds.

References

stability and storage of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-iodo-1-methyl-1H-indazole

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As with many iodinated aromatic compounds, its utility is intrinsically linked to its stability. Degradation can compromise sample integrity, impact reaction yields, and introduce impurities that confound biological and chemical assays. This technical guide provides a comprehensive framework for understanding and managing the stability of this compound. While specific experimental data for this molecule is limited in public literature, this paper synthesizes information from closely related analogues and fundamental chemical principles to offer field-proven insights into its handling, storage, and degradation pathways. We present detailed protocols for stability assessment, enabling researchers to establish self-validating systems for ensuring the long-term integrity of this valuable compound.

Predicted Physicochemical Profile and Core Stability Considerations

A thorough understanding of a compound's physicochemical properties is foundational to predicting its stability. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its constituent functional groups—the indazole core, the N-methyl group, and the carbon-iodine bond.

Predicted Properties

The properties of this compound are primarily dictated by its aromatic, heterocyclic structure and the presence of a heavy halogen.

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated
Appearance Off-white to light yellow or brown solidInference from similar iodo-aromatic compounds.[1] Discoloration may indicate degradation.
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate).General observation for similar heterocyclic compounds.[2][3]
C-I Bond Weakness The Carbon-Iodine bond is the least stable among carbon-halogen bonds.This is a fundamental principle of organic chemistry, making the compound susceptible to deiodination.[1]
The Causality Behind Instability: Key Chemical Stressors

The stability of this compound is primarily influenced by three environmental factors: light, heat, and atmospheric conditions.

  • Photosensitivity: The carbon-iodine bond is known to be labile under photolytic conditions.[4][5] Exposure to light, particularly UV radiation, can provide the energy required to cleave this bond, initiating a radical degradation cascade. This is the most common degradation pathway for iodo-aromatic compounds.[1]

  • Thermal Liability: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation.[1][6] Heat increases the rate of chemical reactions, including oxidation and potential sublimation of any elemental iodine formed from degradation.[7]

  • Oxidative Susceptibility: The indazole ring system and the iodide substituent can be susceptible to oxidation. The presence of oxygen, especially in combination with light or heat, can lead to the formation of various oxidized impurities and the liberation of elemental iodine (I₂), which is responsible for the characteristic yellow or brown discoloration of aging samples.[1]

Potential Degradation Pathways

Understanding the likely mechanisms of degradation is critical for developing effective stabilization strategies. For this compound, the primary degradation pathway is anticipated to be deiodination, which can be initiated by light or heat.

G cluster_main Degradation of this compound A This compound (C₈H₇IN₂) B 1-methyl-1H-indazole Radical A->B Light (hν) or Heat (Δ) C Iodine Radical (I•) A->C C-I Bond Cleavage F Oxidized Byproducts A->F Oxidation (O₂) E 1-methyl-1H-indazole B->E Hydrogen Abstraction (from solvent/trace H₂O) D Elemental Iodine (I₂) (Causes Discoloration) C->D Dimerization

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a stringent storage and handling protocol is essential. The primary goal is to protect the compound from light, heat, and oxygen.

Standard Laboratory Storage (Short-Term, < 6 months)
  • Container: Use an amber glass vial or a clear glass vial wrapped securely in aluminum foil to completely block light.[1]

  • Atmosphere: For routine use, a tightly sealed cap is sufficient.

  • Temperature: Store in a cool, dark location, such as a laboratory cabinet, away from direct sunlight or heat sources.[4] Room temperature is generally acceptable.

  • Inert Gas: Not strictly necessary for short-term storage if the material is used frequently.

Archival Storage (Long-Term, > 6 months)
  • Container: An amber glass vial with a PTFE-lined cap to ensure an airtight seal.

  • Atmosphere: Before sealing, the container must be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and moisture.[1][8]

  • Temperature: Store in a controlled cold environment. Refrigeration (2–8 °C) is strongly recommended.[9] For maximum longevity, storage in a freezer (≤ -20 °C) is optimal.

  • Handling Before Use: If refrigerated or frozen, the container must be allowed to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and compromise the sample.[1]

ParameterShort-Term StorageLong-Term Archival
Duration < 6 months> 6 months
Container Amber glass or foil-wrapped vialAmber glass vial with PTFE-lined cap
Atmosphere Ambient (tightly sealed)Inert (Argon or Nitrogen)
Temperature Cool, dark place (Room Temp)Refrigerated (2-8 °C) or Frozen (≤ -20 °C)
Key Precaution Protect from lightProtect from light, oxygen, and moisture

Experimental Protocols for Stability Assessment

For drug development professionals, verifying the stability of a compound under controlled conditions is a regulatory and scientific necessity. The following protocols provide a framework for conducting forced degradation and long-term stability studies.

Forced Degradation (Stress Testing) Protocol

Objective: To rapidly identify potential degradation pathways and establish the intrinsic stability of this compound. This study is crucial for developing stability-indicating analytical methods.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the solution into separate, transparent vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal Stress: Heat the solution at 80 °C for 72 hours.

    • Photolytic Stress: Expose the solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10] A control sample should be wrapped in foil and kept alongside the exposed sample.

  • Time Points: Sample each condition at initial (T=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize acid/base samples before analysis. Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and detect/identify any degradants.

ICH-Compliant Photostability Workflow

This workflow outlines the systematic approach to photostability testing as recommended by the International Council for Harmonisation (ICH).[10]

G cluster_workflow ICH Q1B Photostability Testing Workflow A Step 1: Test Drug Substance (Solid State & Solution) B Is the substance photostable? A->B C Step 2: Test Exposed Drug Product (Outside immediate packaging) B->C No I No further testing needed. Substance is stable. B->I Yes D Is the product photostable? C->D E Step 3: Test Drug Product (In immediate packaging) D->E No J No further testing needed. Formulation is stable. D->J Yes F Is the product photostable in pack? E->F G No further testing needed. Packaging is protective. F->G Yes H Step 4: Test Drug Product (In marketing pack) F->H No

Caption: Sequential workflow for ICH Q1B photostability testing.

Analytical Methods for Monitoring Stability

A robust analytical method is required to separate the active compound from its potential degradants, impurities, and other formulation excipients.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with formic acid or ammonium acetate as a modifier) is a common starting point. UV detection should be performed at a wavelength where the parent compound has maximum absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of degradation products, providing crucial clues to their structure.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to characterize any significant degradation products that can be isolated.[4]

Conclusion

While this compound is a promising molecule, its utility is contingent on maintaining its chemical integrity. The C-I bond renders it susceptible to degradation by light, heat, and oxidation. Adherence to strict storage protocols—namely, protection from light in an inert, cold environment—is paramount for its long-term preservation. For researchers in regulated environments, conducting systematic stability studies using the protocols outlined in this guide will ensure data quality and provide the necessary foundation for further drug development activities. By understanding the causality behind its potential instability and implementing these validated procedures, scientists can confidently utilize this compound as a reliable building block in their research endeavors.

References

A Technical Guide to the Solubility of 4-Iodo-1-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 4-iodo-1-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] While specific experimental solubility data for this particular molecule is not extensively available in public literature, this document synthesizes foundational principles of solubility, inferred physicochemical properties from closely related analogues, and detailed, field-proven methodologies for solubility determination.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for assessing the solubility of this compound in various organic solvents, a critical parameter for its synthesis, purification, formulation, and biological screening.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of substituents, such as a methyl group at the 1-position and an iodine atom at the 4-position of the indazole ring, can significantly modulate the molecule's physicochemical properties, including its solubility, which in turn influences its handling, formulation, and bioavailability. A thorough understanding of the solubility of this compound is therefore a foundational requirement for its successful application in research and development.

Physicochemical Properties and Inferred Solubility Profile

Predicted Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Rationale
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated
Appearance Expected to be a solid at room temperature.Based on similar substituted indazole compounds.[2]
Polarity Moderately polarThe indazole core contains nitrogen atoms capable of hydrogen bonding, while the iodo and methyl groups contribute to its lipophilicity.
Solubility Expected to be poorly soluble in water but soluble in a range of common organic solvents.The aromatic rings and iodo-substituent suggest lipophilic character, favoring solubility in organic media.

Based on these characteristics, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Solubility in alcohols like methanol and ethanol is also expected, though potentially to a lesser extent. Its solubility in nonpolar solvents such as hexanes is likely to be limited.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] For a solute to dissolve, the energy required to break the intermolecular forces within the solute crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Several factors influence the solubility of organic compounds:

  • Polarity and Hydrogen Bonding: The presence of polar functional groups and the ability to form hydrogen bonds significantly impact solubility. This compound possesses nitrogen atoms in the pyrazole ring that can act as hydrogen bond acceptors, enhancing its solubility in protic solvents.

  • Molecular Size and Shape: Larger molecules generally exhibit lower solubility as it becomes more challenging for solvent molecules to surround them effectively.[4]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[4]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid together in its crystal lattice is a critical factor. A higher lattice energy will generally result in lower solubility.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of this compound. The following protocols outline established methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility across a range of solvents with varying polarities.

Protocol for Qualitative Solubility Testing

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Mixing: Vigorously agitate each mixture for 60 seconds using a vortex mixer.

  • Observation: Visually inspect each tube for the complete dissolution of the solid. Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol for the Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial) containing a known volume of the selected solvent. The presence of excess solid is crucial for achieving a saturated solution.[6]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] A thermostatically controlled shaker is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or filter to separate solid from supernatant B->C D Withdraw and dilute a known volume of supernatant C->D E Analyze concentration by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for the Shake-Flask Method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for solubility determination. HPLC with UV detection is a robust and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to ensure good peak shape and resolution.

  • Sample Preparation: The diluted supernatant from the shake-flask experiment is injected into the HPLC system.

  • Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations.

  • Quantification: The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.[9] Do not ingest.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

While specific, experimentally determined solubility data for this compound remains a gap in the current scientific literature, this technical guide provides a robust framework for its investigation. Based on its chemical structure, it is predicted to be soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in water and nonpolar solvents. The detailed protocols for qualitative and quantitative solubility determination, particularly the shake-flask method coupled with HPLC-UV analysis, offer a clear and reliable pathway for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental validation of the solubility of this compound are essential for advancing its potential in medicinal chemistry and drug discovery.

References

The Strategic Utility of 4-Iodo-1-methyl-1H-indazole in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is one such "privileged structure".[1] Its unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity allows it to form high-affinity interactions with a multitude of biological targets.[2] Indazole derivatives are at the heart of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and potent anti-cancer properties.[1][3]

This technical guide focuses on a particularly valuable, yet under-documented, building block: 4-iodo-1-methyl-1H-indazole . The strategic placement of the iodine atom at the C4 position, coupled with the methylation at the N1 position, transforms the simple indazole core into a versatile platform for the synthesis of complex, next-generation therapeutics, most notably kinase inhibitors.[2][4] The iodine atom serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[5]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a collection of protocols, but a deeper understanding of the causality behind experimental choices, empowering you to leverage the full potential of this compound in your drug discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogues and computational predictions.

Physicochemical Data
PropertyPredicted/Inferred ValueSource
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated
Appearance Likely a solid at room temperature[6]
Solubility Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.[6]
CAS Number Not assigned or readily available[5]
Safety and Handling

As with all halogenated aromatic compounds and research chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.

General Hazards of Related Compounds:

  • Iodinated Compounds: Can be corrosive and may cause severe skin and eye irritation.[7]

  • Indazole Derivatives: May be harmful if swallowed or inhaled. Always consult the specific Safety Data Sheet (SDS) for the most accurate and comprehensive information.

Synthesis of this compound: A Practical Approach

Proposed Synthetic Pathway: Direct Iodination of 1-methyl-1H-indazole

The most direct route involves the electrophilic iodination of commercially available 1-methyl-1H-indazole. The choice of iodinating agent and reaction conditions is crucial to maximize the yield of the desired C4 isomer over other potential regioisomers (e.g., C5, C6, C7-iodinated products).[8]

G A 1-methyl-1H-indazole (Starting Material) B Electrophilic Iodination A->B  Iodinating Agent  (e.g., NIS, I₂)  Solvent (e.g., DMF) C Reaction Mixture (Isomeric Products) B->C  Formation of  C4, C5, C6, C7 isomers D Purification (Column Chromatography) C->D  Separation based  on polarity E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common iodination methods for indazoles and should be optimized for specific laboratory conditions.[8]

Materials:

  • 1-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

  • Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which is likely a mixture of regioisomers, must be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the isomers.[8] The polarity of the different iodo-indazole isomers will vary, allowing for their separation.

  • Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position.[2][4]

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B C Sonogashira Coupling (+ R-C≡CH) A->C D Heck Coupling (+ Alkene) A->D E Buchwald-Hartwig (+ Amine) A->E F 4-Aryl/Vinyl-Substituted Indazole B->F G 4-Alkynyl-Substituted Indazole C->G H 4-Alkenyl-Substituted Indazole D->H I 4-Amino-Substituted Indazole E->I

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used reactions in medicinal chemistry for the synthesis of biaryl and vinyl-substituted compounds.[2] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties, which are crucial for modulating kinase selectivity and improving physicochemical properties.

General Protocol:

  • Reactants: this compound (1.0 eq), Aryl- or vinylboronic acid/ester (1.2 eq).

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 5 mol%).[9]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[9]

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).[9]

  • Conditions: The reaction is typically heated, often using microwave irradiation to accelerate the reaction time.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkynyl linkers, which can be used to probe deeper into protein binding pockets or as handles for further functionalization via click chemistry.

General Protocol:

  • Reactants: this compound (1.0 eq), Terminal alkyne (1.2 eq).

  • Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[10]

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.[10]

  • Conditions: The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to 80 °C.[10]

Heck Reaction: Forming C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups, which can serve as important pharmacophores or be subjected to further transformations like hydrogenation or epoxidation.

General Protocol:

  • Reactants: this compound (1.0 eq), Alkene (e.g., methyl acrylate, styrene) (1.5 eq).[2]

  • Catalyst: A palladium source, such as Pd(OAc)₂.[2]

  • Base: An organic or inorganic base (e.g., Et₃N, NaHCO₃).[2]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred.[2]

  • Conditions: The reaction requires heating, typically between 80-120 °C.[2]

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we will outline the synthesis of a scaffold targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11] While a direct synthesis of an approved drug from this specific starting material is not prominently documented, the following scheme represents a common and field-proven strategy for constructing potent indazole-based kinase inhibitors.[11]

The synthesis leverages a Suzuki coupling to install a pyrazole moiety at the C4 position, a common feature in many VEGFR-2 inhibitors.

G A This compound C Suzuki Coupling A->C B Pyrazole Boronic Ester B->C D 4-(Pyrazol-4-yl)-1-methyl-1H-indazole (Kinase Inhibitor Scaffold) C->D  Pd(dppf)Cl₂  Na₂CO₃  Dioxane/H₂O, Δ E Further Functionalization D->E  Amide coupling, etc. F Potent VEGFR-2 Inhibitor E->F

Caption: Synthesis of a VEGFR-2 inhibitor scaffold.

This synthetic strategy highlights the modularity that this compound provides. By simply changing the boronic acid or ester in the Suzuki coupling step, a diverse library of analogues can be rapidly synthesized for structure-activity relationship (SAR) studies. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Conclusion and Future Perspectives

This compound is a quintessential example of a strategic building block in medicinal chemistry. Its true value is not as an end-product, but as a versatile and highly reactive intermediate that unlocks access to a vast chemical space. The reliable and well-understood palladium-catalyzed cross-coupling reactions it undergoes provide a robust toolkit for medicinal chemists to construct complex molecules with precisely tailored properties.

As the demand for more selective and potent kinase inhibitors continues to grow, the importance of "handle-bearing" scaffolds like this compound will only increase. Future research will likely focus on developing even more efficient and regioselective methods for its synthesis and exploring its application in novel coupling methodologies. For any drug discovery team working in oncology or inflammatory diseases, a deep understanding of the chemistry and application of this building block is not just advantageous—it is essential.

References

A Technical Guide to the Potential Biological Activity of 4-Iodo-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The indazole scaffold, a bicyclic heteroaromatic system, is recognized in medicinal chemistry as a "privileged structure".[1][2] Its rigid conformation and ability to participate in diverse non-covalent interactions allow it to serve as a versatile template for designing potent and selective ligands for a wide range of biological targets.[3][4] Numerous indazole-containing molecules have demonstrated significant pharmacological activities, leading to clinically approved drugs such as the anticancer agents Pazopanib and Axitinib.[1][5][6]

This technical guide delves into the potential biological activities of a specific, under-explored subclass: 4-iodo-1-methyl-1H-indazole derivatives . While direct experimental data for this precise scaffold is limited, this document synthesizes information from closely related analogues and the broader class of substituted indazoles to provide a predictive profile and a strategic framework for future research.[7][8] We will explore the mechanistic basis for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory therapeutics.

The strategic inclusion of specific substituents—a methyl group at the N1 position and an iodine atom at the C4 position—is a key design choice. N-methylation can enhance metabolic stability and modulate solubility, while the C4-iodo group serves two critical functions: it can influence binding affinity through halogen bonding and, more importantly, act as a versatile synthetic handle for further chemical diversification via cross-coupling reactions, enabling rapid exploration of the chemical space.[7][9] This guide provides the scientific rationale, experimental methodologies, and strategic direction for investigating the therapeutic potential of these promising compounds.

Section 1: The Indazole Core as a Kinase Inhibitor Pharmacophore

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The indazole ring is a highly effective pharmacophore for kinase inhibition due to its ability to mimic the adenine moiety of ATP and form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[10] This interaction anchors the inhibitor, allowing other parts of the molecule to extend into adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Mechanistic Rationale: The N2 nitrogen of the indazole ring typically acts as a hydrogen bond acceptor, while the N1-H group acts as a hydrogen bond donor, engaging in a bidentate interaction with the kinase hinge backbone. In 1-methyl-indazole derivatives, the N1-H donor is absent. However, these compounds can still function as potent "Type I" kinase inhibitors by utilizing the N2 atom as the primary hinge-binding element. The 1-methyl group is projected towards the solvent-exposed region, where it can be modified to fine-tune physicochemical properties without disrupting the core binding interaction. The 4-iodo substituent points into the pocket, where it can form favorable halogen bonds or serve as a vector for synthetic elaboration to access deeper regions of the active site, a common strategy for enhancing inhibitor selectivity.[9]

Caption: General binding mode of a 1-methyl-indazole in a kinase ATP pocket.

Section 2: Potential as Anticancer Agents

The most extensively documented biological activity of indazole derivatives is their anticancer effect.[4] These compounds exert their activity through a variety of mechanisms, with kinase inhibition being the most prominent. However, other mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of tumor cell migration, have also been reported.[11][12][13]

Structure-Activity Relationship Insights: Analysis of public data on various indazole derivatives reveals that substitutions on the benzene portion of the scaffold are critical for antiproliferative activity. By comparing IC50 values across different cancer cell lines, we can establish a benchmark for the potential potency of novel derivatives. For instance, certain substituted indazoles have shown potent, sub-micromolar activity against breast, lung, and leukemia cell lines.[11][14] The introduction of a 4-iodo-1-methyl substitution pattern is a rational starting point for developing a new series of anticancer agents.

Table 1: Representative Antiproliferative Activity of Substituted Indazole Derivatives

Compound Class Cancer Cell Line IC50 Value (µM) Mechanism of Action Reference
Indazole Derivative (2f) 4T1 (Breast) 0.23 Apoptosis Induction (ROS-mediated) [11][12]
Indazole Derivative (2f) HepG2 (Liver) 0.80 Apoptosis Induction (ROS-mediated) [11]
Indazole Derivative (2f) MCF-7 (Breast) 0.34 Apoptosis Induction (ROS-mediated) [11]
N-[6-Indazolyl]arylsulfonamide (4) A2780 (Ovarian) 4.21 - 18.6 Apoptosis, G2/M Arrest [13]
N-[6-Indazolyl]arylsulfonamide (9) A549 (Lung) 4.21 - 18.6 Apoptosis, G2/M Arrest [13]

| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 Pathway |[14] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol provides a robust method for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[14][15]

Objective: To quantify the concentration-dependent inhibition of cancer cell proliferation (IC50 value).

Materials:

  • Human cancer cell lines (e.g., K562, A549).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds (dissolved in DMSO to create 10 mM stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom microplates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the density to 5 × 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO, same final concentration as test wells) and "blank" (medium only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Section 3: Potential as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating significant in vivo efficacy.[16][17]

Mechanistic Rationale: The anti-inflammatory effects of indazoles are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the modulation of pro-inflammatory signaling pathways like NF-κB.[16][17] The NF-κB pathway is a central regulator of inflammation; its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[18] Inhibiting this pathway can effectively dampen the inflammatory response. The structural features of this compound derivatives make them plausible candidates for interacting with the enzymatic active sites or protein-protein interaction domains within these pathways.

lps LPS tlr4 TLR4 Receptor lps->tlr4 my_adaptors MyD88/ IKK Complex tlr4->my_adaptors Activation nfkb_complex IκBα - p65/p50 my_adaptors->nfkb_complex IκBα Phosphorylation & Degradation p65_p50 p65/p50 nfkb_complex->p65_p50 Release nucleus Nucleus p65_p50->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) inhibitor Indazole Derivative inhibitor->my_adaptors Inhibition?

Caption: Simplified NF-κB signaling pathway, a potential target for indazoles.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18]

Objective: To quantify the inhibition of LPS-induced NO production in RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds (dissolved in DMSO).

  • Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution).

  • Sodium nitrite (NaNO₂) standard.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL (100 µL/well) and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (1 µL/well) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Section 4: A Platform for Chemical Space Exploration

A primary advantage of the this compound scaffold is its suitability for rapid library generation. The iodine atom at the C4 position is a powerful synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of chemical functionalities. This strategy is fundamental to modern drug discovery, enabling efficient structure-activity relationship (SAR) studies.

Synthetic Rationale: The synthesis of the core scaffold would likely involve the N-methylation of a suitable 4-iodo-1H-indazole precursor. The regioselectivity of electrophilic iodination on the indazole ring can be challenging, but established methods can provide access to the desired 4-iodo isomer.[19] Once the core is obtained, parallel synthesis techniques can be employed to react it with a diverse set of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling) to generate a library of analogues for biological screening.

cluster_coupling Parallel Cross-Coupling Reactions start 3-Methyl-1H-indazole (Starting Material) step1 Regioselective Iodination start->step1 core 4-Iodo-1-methyl -1H-indazole Core step1->core N-methylation (Pre- or Post-Iodination) suzuki Suzuki (Aryl Boronic Acids) core->suzuki Pd Catalyst sonogashira Sonogashira (Terminal Alkynes) core->sonogashira Pd/Cu Catalyst buchwald Buchwald-Hartwig (Amines, Alcohols) core->buchwald Pd Catalyst library Diverse Compound Library suzuki->library sonogashira->library buchwald->library screening Biological Screening (Kinase, Cancer, etc.) library->screening sar SAR Analysis screening->sar lead Lead Compound Optimization sar->lead

Caption: Workflow for library synthesis and SAR exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Based on extensive data from related indazole derivatives, compounds from this class are predicted to possess significant biological activity, particularly as kinase inhibitors for applications in oncology and anti-inflammatory therapy.

The true potential of this scaffold lies in its synthetic tractability. The C4-iodo group provides a gateway for extensive chemical modification, enabling the generation of large, diverse compound libraries. Future research should focus on the following strategic imperatives:

  • Develop a robust and scalable synthesis for the this compound core.

  • Synthesize a focused library of derivatives using parallel cross-coupling chemistry to probe the structure-activity relationships at the C4 position.

  • Screen the library against a panel of cancer- and inflammation-relevant protein kinases to identify initial hits.

  • Perform broad cellular screening using the antiproliferative and anti-inflammatory assays detailed in this guide to uncover potential mechanisms of action beyond kinase inhibition.

By systematically executing this strategy, researchers can efficiently navigate the chemical space around this scaffold and unlock its full therapeutic potential.

References

A Theoretical Framework for the Characterization of 4-iodo-1-methyl-1H-indazole: Predictive Modeling for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Part I: The Imperative for a Computational-First Approach

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] The specific isomer, 4-iodo-1-methyl-1H-indazole, represents a novel, yet under-explored, chemical entity. A survey of scientific literature reveals a scarcity of published experimental data, including definitive synthesis protocols and spectroscopic characterization.[1] This knowledge gap presents a significant challenge for researchers aiming to incorporate this molecule into drug discovery programs.

Computational chemistry provides a powerful and cost-effective solution to this challenge. By employing theoretical calculations, we can build a detailed, predictive profile of the molecule before committing significant resources to laboratory synthesis and analysis. This approach not only accelerates the research cycle but also provides deeper mechanistic insights that may not be accessible through experimentation alone.

G DataGap Scarcity of Experimental Data for this compound Need Requirement for Predictive Molecular Characterization DataGap->Need Creates a Solution Application of Theoretical & Computational Chemistry Need->Solution Mandates the Outcome Generation of Actionable Data for: - Synthesis Guidance - Spectroscopic Signatures - Reactivity Prediction Solution->Outcome Leads to

Caption: Logical workflow demonstrating the rationale for a computational approach.

Part II: Foundational Theoretical Methodologies

To ensure the accuracy and reliability of our predictions, the selection of appropriate computational methods is paramount. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational cost and accuracy for molecules of this size.

Expertise in Method Selection: The "Why" Behind Our Choices

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. It is a highly versatile and widely validated functional that has consistently demonstrated reliability in predicting the geometries and electronic properties of a vast range of organic molecules, including heterocyclic systems.[4][5]

  • Basis Set - 6-311++G(d,p): This basis set provides a robust and flexible description of the electron distribution.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater accuracy.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling non-covalent interactions and the electron density far from the nucleus, which is particularly important for the large, polarizable iodine atom.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing the electron orbitals to change shape and providing a more accurate description of chemical bonding.

  • Solvent Modeling - Polarizable Continuum Model (PCM): To simulate a realistic chemical environment, calculations can be performed using the PCM. This model approximates the solvent (e.g., DMSO or Chloroform) as a continuous dielectric field, providing more accurate predictions of properties in solution.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

This protocol is a self-validating system. The initial geometry optimization locates the most stable conformation of the molecule (a minimum on the potential energy surface). The subsequent frequency calculation confirms this, as a true minimum will have no imaginary frequencies.[6]

Step-by-Step Methodology:

  • Initial Structure Construction: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView 6, Avogadro).

  • Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian 09/16) specifying the B3LYP functional and 6-311++G(d,p) basis set.

  • Geometry Optimization: Execute the optimization calculation. The algorithm iteratively adjusts the positions of the atoms until the forces on them are minimized, thus finding the lowest energy structure.

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

  • Validation: Analyze the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The output also provides the zero-point vibrational energy and the data needed to simulate the IR spectrum.

G Start Initial 3D Structure (Guess Geometry) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Validation Any Imaginary Frequencies? Freq->Validation Minimum Verified Energy Minimum (Final Geometry) Validation->Minimum No Revise Revise Initial Structure Validation->Revise Yes Revise->Opt

Caption: Workflow for obtaining a validated molecular geometry.

Part III: Predicted Molecular Properties

Using the validated optimized geometry, we can now calculate a range of properties that are directly relevant to experimental chemists and drug developers.

Table 1: Predicted Structural Parameters

This data provides the fundamental geometric description of the molecule. These predicted bond lengths and angles serve as a benchmark for comparison with future crystallographic data.

ParameterTypePredicted Value (Å or °)
C4-IBond Length~2.10 Å
N1-N2Bond Length~1.36 Å
N1-C7aBond Length~1.39 Å
C3-N2Bond Length~1.33 Å
N1-C(Methyl)Bond Length~1.47 Å
C4-C5-C6Bond Angle~118.5°
C7-C7a-N1Bond Angle~106.0°
I-C4-C3a-N2Dihedral Angle~179.9°

Note: These values are illustrative and would be generated from a specific DFT calculation.

Simulated Spectroscopic Data

These predictions are invaluable for identifying the compound in a laboratory setting and for interpreting experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation.[7] Using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, we can predict the NMR spectra.[4][5]

Table 2: Predicted NMR Chemical Shifts (vs. TMS)
NucleusPositionPredicted Chemical Shift (ppm)
¹HH-3~7.90
¹HH-5~7.15
¹HH-6~7.30
¹HH-7~7.60
¹HN1-CH₃~4.10
¹³CC3~141.0
¹³CC3a~122.0
¹³CC4~90.0
¹³CC5~129.0
¹³CC6~123.0
¹³CC7~120.0
¹³CC7a~140.0
¹³CN1-CH₃~35.0

Note: Predicted shifts are highly dependent on the chosen solvent model (e.g., CDCl₃).

Predicted Infrared (IR) Vibrational Frequencies: The vibrational frequencies from Protocol 1 can be used to generate a simulated IR spectrum. This helps in identifying functional groups.[8]

Table 3: Key Predicted IR Frequencies
Frequency (cm⁻¹)Vibrational ModeIntensity
~3100-3000Aromatic C-H StretchMedium
~2980-2900Methyl C-H StretchMedium
~1620C=N StretchStrong
~1500, 1450C=C Aromatic Ring StretchesStrong
~550C-I StretchMedium

Predicted UV-Visible Electronic Transitions: To predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This provides insight into the electronic structure and the molecule's response to light.

Table 4: Predicted Major Electronic Transitions (in Methanol)
Transitionλmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~310 nm> 0.1HOMO → LUMO
S₀ → S₂~275 nm> 0.2HOMO-1 → LUMO
Quantum Chemical Parameters and Reactivity Insights

These parameters provide a quantitative measure of the molecule's electronic behavior and reactivity.[9][10]

Frontier Molecular Orbitals (FMOs): The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability.[6]

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It reveals electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue), providing a visual guide to molecular interactions.

Table 5: Calculated Quantum Chemical Parameters
ParameterDescriptionPredicted Value
E(HOMO)Energy of the highest occupied molecular orbital~ -6.5 eV
E(LUMO)Energy of the lowest unoccupied molecular orbital~ -1.2 eV
ΔE (HOMO-LUMO Gap)E(LUMO) - E(HOMO)~ 5.3 eV
Ionization PotentialApproximate energy to remove an electron~ 6.5 eV
Electron AffinityApproximate energy released when adding an electron~ 1.2 eV
Chemical HardnessResistance to change in electron distribution~ 2.65 eV

Part IV: Practical Implications for Drug Development

The theoretical data generated is not merely academic. It provides actionable intelligence that can directly influence and de-risk the drug development process.

G CalcData Theoretical Calculations Predicted Geometry Predicted Spectra (NMR, IR) Reactivity Maps (MEP) FMO Energies (HOMO/LUMO) Synthesis Synthetic Chemistry Reaction Planning Regioselectivity Prediction Side-Product Analysis CalcData->Synthesis Guides Analytics Analytical Chemistry Structure Confirmation Spectral Interpretation CalcData->Analytics Validates MedChem Medicinal Chemistry In Silico SAR Pharmacophore Modeling Guiding Analogue Design CalcData->MedChem Informs

Caption: Relationship between theoretical data and key drug development stages.

  • Guiding Synthesis: The MEP map can predict the most likely sites for electrophilic attack on the indazole ring, helping chemists anticipate potential challenges with regioselectivity during functionalization.[11] This allows for more efficient design of synthetic routes.

  • Aiding Structural Elucidation: When the compound is eventually synthesized, the predicted NMR and IR spectra provide an immediate reference for experimental data, drastically speeding up the process of structural confirmation and purity analysis.

  • Informing SAR Studies: This detailed theoretical profile serves as a baseline. By computationally introducing modifications (e.g., replacing iodine with bromine or chlorine, altering substituents) and recalculating the properties, researchers can perform in silico SAR studies. This helps prioritize the synthesis of analogues that are most likely to have improved activity or properties, saving considerable time and resources.

Conclusion

In the absence of comprehensive experimental data, theoretical calculations provide an indispensable toolkit for the modern researcher. This guide has outlined a robust, self-validating computational workflow for the complete characterization of this compound. The predicted structural, spectroscopic, and electronic properties presented herein offer a detailed molecular portrait, providing a wealth of actionable data to guide and accelerate its potential development as a valuable scaffold in medicinal chemistry. These in silico findings establish a critical foundation and a set of verifiable hypotheses for all future experimental investigations.

References

Methodological & Application

Strategic C-C Bond Formation: A Guide to the Suzuki-Miyaura Coupling of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic indole and engage in crucial biological interactions.[1][2] The functionalization of this heterocyclic system is paramount for developing novel drug candidates and exploring structure-activity relationships (SAR). Among the most powerful and versatile methods for creating carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]

This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-indazole. As an aryl iodide, this substrate is highly reactive in the catalytic cycle, making it an excellent starting point for molecular elaboration.[6] We will explore the mechanistic underpinnings of the reaction, detail the critical functions of each reagent, and present a robust experimental procedure designed for success and reproducibility.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and optimization.[4][5][7]

  • Oxidative Addition : The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step, often the rate-determining one, forms a Pd(II) intermediate.[3][7]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), making it sufficiently reactive to displace the halide on the palladium center.[3][8][9]

  • Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(L)₂-I] Intermediate oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex [Ar-Pd(II)(L)₂-R'] Intermediate transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product substrate Ar-I (this compound) substrate->oxidative_addition boronic R'-B(OH)₂ + Base [R'-B(OH)₃]⁻ boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Protocol: Rationale for Reagent Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a distinct and vital role in ensuring an efficient and high-yielding transformation.

ComponentRole & RationaleCommon Examples
Aryl Halide The electrophilic partner. Reactivity follows the trend I > Br > OTf >> Cl. This compound is highly reactive due to the weak C-I bond.[6]This compound
Organoboron Reagent The nucleophilic partner. Boronic acids are common, but boronic esters (e.g., pinacol esters) offer enhanced stability, especially for sensitive heteroaryl groups, reducing the risk of protodeboronation.[10][11] A slight excess (1.1-1.5 equiv.) is typically used.Arylboronic acids, Heteroarylboronic acids, Pinacol boronate esters
Palladium Catalyst The engine of the catalytic cycle. Pd(0) is the active species. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used as they are more air-stable and are reduced in situ. The choice of phosphine ligand is critical for stabilizing the catalyst and tuning its reactivity.[7][12][13]Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Base Essential for activating the organoboron reagent to form the highly nucleophilic boronate species required for transmetalation.[8][14][15] The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective but require anhydrous conditions, whereas K₂CO₃ is a robust, common choice often used with aqueous co-solvents.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Must solubilize the reactants and facilitate the reaction. Aprotic solvents are common, often with water as a co-solvent to dissolve the inorganic base. Crucially, solvents must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point that can be optimized for specific substrates. All operations should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents

ReagentMolar Equiv.Mol %Purpose
This compound1.0-Aryl Halide Substrate
Aryl/Heteroarylboronic Acid1.2-Coupling Partner
Palladium Catalyst (e.g., PdCl₂(dppf))-3-5 mol%Catalyst Precursor
Base (e.g., K₂CO₃)2.0 - 3.0-Boronic Acid Activator
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)--Reaction Medium
Inert Gas (Argon or Nitrogen)--Prevents Catalyst Oxidation

Step-by-Step Procedure

  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction vessel.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%) to the stirring reaction mixture.

  • Reaction Conditions : Place the sealed vessel in a preheated oil bath at 90-100 °C. Allow the reaction to stir for 4-12 hours.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Troubleshooting and Optimization

Even robust protocols can require fine-tuning. The following table addresses common issues and suggests logical solutions.[6]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized).- Insufficiently strong or soluble base.- Reaction temperature is too low.- Ensure proper degassing of solvents and handling of the catalyst under an inert atmosphere.- Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature in 10 °C increments.- Screen alternative palladium catalysts or ligands.
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation over time.- Allow the reaction to run for a longer period.- Add a second portion of the catalyst (e.g., 1-2 mol%) after several hours.
Dehalogenation Side Product - Presence of hydride sources.- Specific ligand effects.- Use high-purity, anhydrous solvents.- Screen different phosphine ligands, as some are more prone to promoting this side reaction.
Protodeboronation of Boronic Acid - Harsh reaction conditions (high temp, strong base).- Instability of the boronic acid (common with electron-rich or certain heteroaryl boronic acids).[7][16]- Lower the reaction temperature.- Use a milder base.- Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).

References

Application Notes and Protocols: The Strategic Use of 4-Iodo-1-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal template for inhibitor design.[1] This guide focuses on the synthetic utility of a key intermediate, 4-iodo-1-methyl-1H-indazole . The strategic placement of the iodine atom at the C4 position provides a versatile and reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The N1-methyl group prevents tautomerization and can provide beneficial steric or electronic contributions. These application notes provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this building block in the development of next-generation targeted therapies.

The Indazole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. A common feature of many successful kinase inhibitors is a heterocyclic core that can mimic the adenine portion of ATP and form hydrogen bonds with the "hinge" region of the kinase.[4] The indazole moiety excels in this role, contributing to high-affinity binding.

The true power of this compound lies in the C-I bond. This bond is readily activated by palladium catalysts, enabling the efficient formation of new carbon-carbon and carbon-nitrogen bonds.[1] This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, which can extend into different pockets of the kinase active site to confer potency and selectivity.

G cluster_0 Core Building Block cluster_1 Key Cross-Coupling Reactions cluster_2 Resulting Scaffolds for Kinase Inhibitors A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd(0) Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd(0), Cu(I) Base D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd(0) Base E 4-Aryl-1-methyl-1H-indazoles B->E F 4-Alkynyl-1-methyl-1H-indazoles C->F G 4-Amino-1-methyl-1H-indazoles D->G

Figure 1: Core synthetic transformations using this compound.

Palladium-Catalyzed Cross-Coupling Protocols

The following protocols are designed as robust starting points. Optimization of the ligand, base, solvent, and temperature may be required for challenging or specific substrates.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This reaction is a cornerstone for installing aryl or heteroaryl moieties, which are critical for establishing interactions in the solvent-exposed regions of the kinase active site or inducing specific kinase conformations.[5]

Reaction Scheme: (Conceptual Image: this compound reacting with an Ar-B(OH)2 group)

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1)

  • Anhydrous, degassed solvents are required.

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid derivative, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale and Scientist's Notes:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Degassing solvents and maintaining an inert atmosphere are critical for reproducibility and yield.[6]

  • Choice of Base: An aqueous base is required to facilitate the transmetalation step of the catalytic cycle. K₂CO₃ is a good starting point, while Cs₂CO₃ can be more effective for less reactive boronic acids.[4]

  • Ligand Choice: For PdCl₂(dppf), the dppf ligand provides stability and promotes the catalytic cycle. For more complex substrates, specialized biarylphosphine ligands may improve results.

Protocol 2: Sonogashira C-C Bond Formation

The Sonogashira coupling introduces a rigid alkyne linker, which is useful for probing deep, narrow pockets within the kinase active site or for serving as a handle for subsequent "click" chemistry functionalization.[7][8]

Reaction Scheme: (Conceptual Image: this compound reacting with a terminal alkyne)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.3 equiv)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (2–3 mol%)

  • Copper(I) iodide (CuI) (4–6 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen (3 cycles).

  • Add the anhydrous, degassed solvent, followed by the base (e.g., TEA).

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or heat gently to 40–60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS (typically 2–8 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale and Scientist's Notes:

  • Dual Catalysis: The Sonogashira reaction relies on two interconnected catalytic cycles.[9] The palladium cycle activates the iodo-indazole, while the copper cycle generates a copper-acetylide intermediate that participates in transmetalation.[9]

  • Base Function: The amine base is crucial for deprotonating the terminal alkyne, allowing it to coordinate with the copper(I) catalyst.[9] It also serves as a scavenger for the HI generated during the reaction.

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira conditions can be employed, though these often require specialized palladium catalysts and ligands and may need higher temperatures.

Protocol 3: Buchwald-Hartwig C-N Bond Formation

This amination reaction is a powerful method for installing primary or secondary amines at the C4 position.[10] The resulting amino-indazole scaffold is a key feature in many kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor.

Reaction Scheme: (Conceptual Image: this compound reacting with a generic amine)

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1–1.5 equiv)

  • Palladium pre-catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand, or a pre-formed catalyst like XPhos-Pd-G3 (2-4 mol%)

  • Ligand: Xantphos, RuPhos, or XPhos (4–8 mol% relative to Pd)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel tightly and heat to 90–110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS (typically 6–24 hours).

  • After cooling to room temperature, quench the reaction by adding water carefully.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Rationale and Scientist's Notes:

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine without competing as a nucleophile.[10] Cs₂CO₃ is a milder alternative for sensitive substrates.

  • Ligand is Critical: The choice of a bulky, electron-rich biarylphosphine ligand is essential for the success of this reaction.[10] These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the active catalytic species. Using pre-formed palladium pre-catalysts can improve reaction consistency.

  • Oxygen Sensitivity: This reaction is extremely sensitive to oxygen. All reagents and solvents must be rigorously deoxygenated, and the reaction should be set up in a glovebox for best results.[10]

Data Summary and Troubleshooting

The following table provides representative conditions as a starting point for optimization. Yields are highly substrate-dependent.

ReactionCoupling Partner (Example)Catalyst / Ligand SystemBaseSolventTemp (°C)
Suzuki-Miyaura 3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF25-50
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently active base; Low reaction temperature.Ensure rigorous inert atmosphere; Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃); Increase temperature in 10 °C increments; Try a different ligand/catalyst system.
Formation of Byproducts Homocoupling of boronic acid (Suzuki); Homocoupling of alkyne (Glaser coupling in Sonogashira); Decomposition of starting material.Lower catalyst loading; Ensure slow addition of reagents; Run reaction at a lower temperature; For Sonogashira, ensure the atmosphere is strictly anaerobic to prevent Glaser coupling.
Difficulty in Purification Residual catalyst or ligand.For Pd, flush column with a small amount of hexane containing 1% TEA; Filter crude mixture through Celite or a plug of silica before concentration.

Workflow and Application in Drug Discovery

The synthesis of a kinase inhibitor is a multi-step process where the initial cross-coupling is a pivotal event. This first step creates a key intermediate which is then elaborated to the final molecule.

G A Start: This compound + Coupling Partner B Step 1: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) A->B C Intermediate: Functionalized 4-Substituted 1-methyl-1H-indazole B->C D Step 2 (Optional): Deprotection or Functional Group Interconversion C->D E Step 3: Final Fragment Coupling (e.g., Amide bond formation) D->E F Purification (Chromatography, Recrystallization) E->F G Final Product: Kinase Inhibitor Candidate F->G

Figure 2: General workflow for kinase inhibitor synthesis.

A prominent example in advanced drug development is Belzutifan, a HIF-2α inhibitor. While not a kinase inhibitor, its synthesis showcases the complexity and strategies involved in creating modern heterocyclic drugs, often involving the coupling of complex fragments.[11][12] The synthetic routes to Belzutifan rely on building a core indanone structure and coupling it with a substituted benzonitrile, employing advanced chemical transformations that are conceptually similar to the fragment-coupling strategies used in kinase inhibitor development.[13][14]

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its utility stems from the predictable and efficient reactivity of the C4-iodo group in the three most powerful cross-coupling reactions in the medicinal chemist's toolkit. The protocols and insights provided herein offer a solid foundation for researchers to rapidly generate diverse libraries of novel indazole-based compounds, accelerating the discovery of potent and selective therapeutics for a range of diseases.

References

Application Notes & Protocols: A Guide to the Regioselective N-Alkylation of 4-Iodo-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in numerous therapeutic agents due to its wide range of biological activities.[1][2] The functionalization of the indazole core, particularly through N-alkylation at the N1 and N2 positions, is a critical strategy for modulating the physicochemical properties, metabolic stability, and biological targets of these molecules.[3][4] However, the synthesis of N-alkylated indazoles presents a persistent challenge: the presence of two nucleophilic nitrogen atoms often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][5]

The regiochemical outcome of N-alkylation is not arbitrary; it is governed by a delicate interplay of electronic and steric factors, reaction kinetics, and thermodynamics.[1][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental procedures for the regioselective N-alkylation of 4-iodo-indazole. We will delve into the mechanistic principles that dictate selectivity and present validated, step-by-step protocols to predictably synthesize either the N1- or N2-alkylated isomer.

Section 1: The Mechanistic Basis of Regioselectivity

The key to controlling the N-alkylation of indazole lies in understanding the inherent properties of the indazole ring and how different reaction conditions can exploit these properties. The outcome is primarily a contest between thermodynamic and kinetic control.

Tautomerism: The Foundational Principle

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[7][8] Extensive studies and calculations have established that the 1H-indazole tautomer is significantly more thermodynamically stable than its 2H counterpart.[1][8][9] This energy difference is the lynchpin of regioselectivity. Reactions that operate under thermodynamic control—allowing the system to reach its lowest energy state—will preferentially yield the product derived from the most stable starting tautomer, which is the N1-alkylated indazole.[6][10][11] Conversely, conditions that favor a lower activation energy pathway, regardless of final product stability, are under kinetic control and can be harnessed to produce the N2-isomer.[9][11]

The Decisive Role of Reagents and Conditions

The choice of base, solvent, and alkylating agent directly manipulates the balance between the kinetic and thermodynamic pathways.

  • Favoring N1-Alkylation (Thermodynamic Control) : The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is the most reliable method for achieving high N1-selectivity.[3][5][6][12] In this system, the indazole is deprotonated to form the indazolide anion. The reaction proceeds under conditions that allow for equilibration, favoring the formation of the more stable N1-alkylated product.[6][10] The sodium cation may also play a role by coordinating with the N2 nitrogen, sterically hindering the approach of the electrophile to that position.[11]

  • Favoring N2-Alkylation (Kinetic Control) : Several strategies have been developed to override the thermodynamic preference for N1-alkylation:

    • Mitsunobu Reaction : This classic protocol, employing an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, demonstrates a strong preference for producing the N2-regioisomer.[1][6][8][10] The mechanism of the Mitsunobu reaction provides a kinetically controlled pathway that favors attack at the N2 position.

    • Acid Catalysis : Highly selective N2-alkylation can be achieved under acidic conditions. For instance, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate exclusively yields the N2 product.[9][13] A similar outcome is observed when using diazo compounds in the presence of TfOH.[14][15]

    • Steric Hindrance : While not directly applicable to the parent 4-iodo-indazole, it is noteworthy that substituents at the C7 position (adjacent to N1) can sterically block attack at N1, thereby directing alkylation to the N2 position even under conditions that would normally favor N1.[5][10]

cluster_conditions Reaction Conditions cluster_control Governing Principle cluster_products Regioisomeric Products Base Base Thermodynamic Thermodynamic Control (More Stable Product) Base->Thermodynamic NaH Solvent Solvent Solvent->Thermodynamic THF Alkylating_Agent Alkylating Agent Kinetic Kinetic Control (Lower Energy Pathway) Alkylating_Agent->Kinetic Mitsunobu Reagents (Alcohol, PPh3, DIAD) or Acid Catalysis (TfOH) N1_Product N1-Alkyl-4-iodo-indazole Thermodynamic->N1_Product Favored N2_Product N2-Alkyl-4-iodo-indazole Kinetic->N2_Product Favored

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the selective N-alkylation of 4-iodo-indazole. Standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

Protocol 1: Regioselective Synthesis of N1-Alkyl-4-iodo-indazoles

This protocol is optimized for achieving high N1-selectivity using a strong base in a non-polar aprotic solvent, favoring thermodynamic control.[3][6][15]

Materials:

  • 4-Iodo-1H-indazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or alkyl tosylate (1.1-1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add 4-iodo-1H-indazole (1.0 eq).

  • Solvent Addition : Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation : Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation : Add the alkylating agent (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction : Dilute the mixture with water and extract with EtOAc (3x).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure N1-alkylated product.[3]

Protocol 2: Regioselective Synthesis of N2-Alkyl-4-iodo-indazoles (Mitsunobu Conditions)

This method provides a reliable pathway to the N2-isomer under kinetically controlled Mitsunobu conditions.[1][10]

Materials:

  • 4-Iodo-1H-indazole

  • Primary or secondary alcohol (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add 4-iodo-1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and PPh₃ (1.5 eq).

  • Solvent Addition : Dissolve the solids in anhydrous THF.

  • Reagent Addition : Cool the solution to 0 °C using an ice-water bath. Add DIAD or DEAD (1.5 eq) dropwise over several minutes. An exothermic reaction and color change are often observed.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration : Remove the THF under reduced pressure.

  • Purification : The crude residue, containing the product and triphenylphosphine oxide/hydrazide byproducts, can be directly purified by flash column chromatography on silica gel to separate the N2- and minor N1-isomers.[1]

  • Alternative Workup (Optional) : If desired, the residue can be taken up in EtOAc and washed with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated before purification.

Section 3: Data Presentation and Characterization

The successful synthesis of the desired regioisomer must be confirmed through rigorous analysis. The selection of reaction conditions is paramount for achieving the desired outcome.

Summary of Reaction Conditions for Regioselectivity
Target IsomerBase / Reagent SystemSolventControl TypeTypical N1:N2 RatioReference(s)
N1-Alkyl Sodium Hydride (NaH)THFThermodynamic>95:5[3][5][6]
N1-Alkyl Potassium Carbonate (K₂CO₃)DMFMixedVariable (often poor selectivity)[1][12]
N2-Alkyl PPh₃ / DIAD (Mitsunobu)THFKinetic<1:2.5 (often higher for N2)[1][6][10]
N2-Alkyl TfOH / Diazo CompoundDCEKinetic0:100[14][15]
N2-Alkyl TfOH / TrichloroacetimidateDioxaneKineticExclusively N2[9][13]
Analytical Characterization

Distinguishing between the N1 and N2 isomers is straightforward with modern analytical techniques.

  • Chromatography : The two isomers generally have different polarities and can be separated by flash column chromatography on silica gel.[1][3] Their retention times will also differ on TLC and LC-MS.

  • NMR Spectroscopy : This is the most definitive method for structural assignment. While full analysis requires 2D techniques, a key distinguishing feature can often be found in ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra. For the N1-isomer, a correlation is typically observed between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is instead seen between the α-CH₂ protons and the C3 carbon.[10]

  • Mass Spectrometry (MS) : While MS will give the same molecular weight for both isomers, it is essential for confirming the mass of the product and monitoring reaction progress via LC-MS.[16]

Section 4: Visualization of the Experimental Workflow

The general process for synthesizing and isolating a target N-alkylated indazole follows a systematic workflow, from reagent selection to final characterization.

Start 4-Iodo-1H-Indazole + Alkylating Agent Conditions Select Reaction Conditions (e.g., NaH/THF for N1 or Mitsunobu for N2) Start->Conditions Reaction Perform Alkylation Reaction (Stir at RT or Heat) Conditions->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Flash Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Product Pure N1 or N2-Alkylated 4-Iodo-Indazole Analyze->Product

Caption: General experimental workflow for N-alkylation of 4-iodo-indazole.

Conclusion

The regioselective N-alkylation of 4-iodo-indazole is a controllable and predictable process when guided by a sound understanding of the underlying mechanistic principles. By leveraging the thermodynamic preference for the N1-position with systems like NaH in THF, or by enforcing kinetic control via methods such as the Mitsunobu reaction or acid catalysis, researchers can confidently access either isomer. The protocols and data presented herein serve as a robust guide for professionals in drug discovery and chemical synthesis to efficiently produce these valuable molecular building blocks with high purity and selectivity.

References

Application Note: A Scalable and Regioselective Synthesis of 4-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, most notably as a key intermediate for kinase inhibitors like Axitinib.[1] The precise installation of substituents on the indazole core is critical for biological activity. However, the synthesis of this specific isomer on a large scale presents significant challenges, primarily revolving around achieving regioselectivity in two key transformations: the iodination of the benzene ring and the alkylation of the pyrazole ring. Direct synthesis approaches are often plagued by the formation of difficult-to-separate isomeric mixtures, rendering them unsuitable for industrial production.[2][3]

This application note details a robust, two-stage synthetic strategy designed for scalability. The process begins with the regioselective synthesis of the 4-iodo-1H-indazole precursor via a Sandmeyer reaction, followed by a highly controlled N1-methylation. This route ensures the unambiguous placement of both the iodo and methyl groups, minimizing isomeric impurities and facilitating straightforward purification.

Strategic Overview: Pathway to Regiocontrolled Synthesis

The synthesis of this compound can be approached in two logical ways:

  • Route A: N-methylation of 1H-indazole followed by iodination.

  • Route B: Iodination of 1H-indazole followed by N-methylation.

Direct iodination of 1-methyl-1H-indazole (Route A) is problematic on a larger scale as electrophilic substitution can occur at positions 4, 5, 6, and 7, leading to a complex mixture of regioisomers with very similar physical properties, making purification by crystallization or chromatography exceptionally difficult.[3]

Therefore, Route B is the superior strategy for process scale-up. By first installing the iodine atom at the C4-position to create 4-iodo-1H-indazole, the primary challenge then becomes the regioselective methylation of the indazole nitrogen. While alkylation of indazoles can produce a mixture of N1 and N2 isomers, reaction conditions can be finely tuned to strongly favor the desired N1 product.[4][5][6] This approach simplifies the final purification step and maximizes the yield of the target molecule.

G cluster_route_a Route A (Less Selective) cluster_route_b Route B (Preferred Scalable Route) a1 1H-Indazole a2 1-Methyl-1H-indazole a1->a2 Methylation a3 Isomeric Mixture (4-, 5-, 6-, 7-iodo) a2->a3 Iodination b1 4-Amino-1H-indazole b2 4-Iodo-1H-indazole b1->b2 Sandmeyer Reaction b3 This compound (Target Product) b2->b3 N1-Selective Methylation

References

Application Notes and Protocols for the Synthesis of Substituted Indazoles from 4-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its prevalence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Consequently, the development of robust and versatile synthetic methodologies to access diverse libraries of substituted indazoles is a cornerstone of modern drug discovery programs.[3]

This technical guide focuses on the synthetic utility of 4-iodo-1-methyl-1H-indazole , a key building block for the regioselective functionalization of the indazole core. The carbon-iodine bond at the C4-position serves as a highly effective synthetic handle, amenable to a variety of powerful transition metal-catalyzed cross-coupling reactions.[6] This allows for the precise introduction of a wide array of substituents, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. We present here a series of validated protocols for the transformation of this compound into valuable C-C, C-N, and C-O coupled products, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Synthetic Methodologies: Palladium and Copper-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The reactivity of the C-I bond in this compound is high, following the general reactivity trend for aryl halides (I > OTf > Br >> Cl) in the crucial oxidative addition step of the catalytic cycle.[8] This makes it an ideal substrate for several named reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. Additionally, the classic copper-catalyzed Ullmann condensation provides a reliable route for C-O bond formation.

G start_node Reaction Setup process_node1 Combine Aryl Halide, Coupling Partner, Base start_node->process_node1 Inert Atmosphere process_node process_node decision_node decision_node output_node Purified Product stop_node Reaction Complete process_node5 Aqueous Work-up & Extraction stop_node->process_node5 process_node2 Add Degassed Solvent process_node1->process_node2 process_node3 Add Catalyst/Ligand process_node2->process_node3 process_node4 Heat to Reaction Temperature process_node3->process_node4 decision_node1 Monitor by TLC/LC-MS process_node4->decision_node1 decision_node1->stop_node Complete decision_node1->process_node4 Incomplete process_node6 Column Chromatography or Recrystallization process_node5->process_node6 process_node6->output_node

Diagram 1: General Palladium-Catalyzed Cross-Coupling Workflow.

C-C Bond Formation Reactions

The construction of carbon-carbon bonds is fundamental to the assembly of complex molecular scaffolds. The following protocols detail three distinct methods for introducing aryl, vinyl, and alkynyl moieties at the C4-position of the indazole ring.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl-1-methyl-1H-indazoles

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[9][10] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[10]

  • Via syringe, add a degassed solvent system. Common choices include a mixture of 1,4-dioxane and water (4:1 v/v) or dimethoxyethane (DME).[8][9] The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted-1-methyl-1H-indazole.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)DME/H₂O808
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O906
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Toluene/H₂O1004
Heck Reaction: Synthesis of 4-Alkenyl-1-methyl-1H-indazoles

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[11][12] The mechanism involves the oxidative addition of the iodoindazole to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.[13]

  • In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., ethyl acrylate, styrene) (1.5 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) (4-10 mol%).

  • Add a suitable organic base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv).

  • Add a dry, degassed polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-methyl-1H-indazoles

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is characteristically co-catalyzed by palladium and copper(I) salts.[9][14] The proposed mechanism involves separate catalytic cycles for palladium and copper, culminating in the formation of the desired alkynylated product.

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst, Copper(I) iodide (CuI) (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent, such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

G start_node Desired Substituent? reaction_node1 Suzuki-Miyaura Coupling start_node->reaction_node1 Aryl or Vinyl reaction_node2 Heck Reaction start_node->reaction_node2 Alkenyl reaction_node3 Sonogashira Coupling start_node->reaction_node3 Alkynyl reaction_node4 Buchwald-Hartwig Amination start_node->reaction_node4 Amino (NR¹R²) reaction_node5 Ullmann Condensation start_node->reaction_node5 Alkoxy/Aryloxy (OR) reaction_node reaction_node partner_node partner_node partner_node1 Use Boronic Acid or Ester reaction_node1->partner_node1 partner_node2 Use Alkene reaction_node2->partner_node2 partner_node3 Use Terminal Alkyne reaction_node3->partner_node3 partner_node4 Use Primary or Secondary Amine reaction_node4->partner_node4 partner_node5 Use Alcohol or Phenol reaction_node5->partner_node5

Diagram 2: Decision Tree for Selecting the Appropriate Coupling Reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for C-N bond formation.[15][16] Its success with heterocyclic substrates like indazoles is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are critical as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[15][17]

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), 1.4-2.0 equiv) to an oven-dried reaction vessel.

  • Remove the vessel from the glovebox, add the primary or secondary amine (1.1-1.5 equiv), and a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-1-methyl-1H-indazole derivative.

Amine PartnerCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
MorpholinePd₂(dba)₃ / Xantphos (2%/4%)NaOtBu (1.4)Toluene10012
AnilinePd(OAc)₂ / RuPhos (2%/4%)K₂CO₃ (2.0)Dioxane11018
BenzylaminePd₂(dba)₃ / BrettPhos (1%/2%)K₃PO₄ (2.0)Toluene9016

C-O Bond Formation: Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for forming C-O bonds by coupling an aryl halide with an alcohol or phenol.[18] While modern palladium-catalyzed methods for C-O coupling exist, the Ullmann reaction remains a robust and often cost-effective alternative, particularly for electron-deficient aryl halides. The reaction typically requires stoichiometric amounts of copper and high temperatures.[18]

  • To a round-bottom flask, add the alcohol or phenol (1.5-2.0 equiv) and a strong base (e.g., potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)) in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to allow for the formation of the alkoxide or phenoxide salt.

  • Add this compound (1.0 equiv) and a copper catalyst, such as copper(I) iodide (CuI) or activated copper powder (1.0-2.0 equiv).

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) for 12-48 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. It may be necessary to add aqueous ammonia to chelate and remove copper salts into the aqueous layer.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile and highly valuable starting material for the synthesis of diverse libraries of substituted indazoles. The protocols detailed in this guide provide researchers, scientists, and drug development professionals with a robust toolkit for C-C, C-N, and C-O bond formation at the C4-position. By understanding the mechanistic basis for catalyst, ligand, and base selection, these methods can be adapted and optimized to generate novel indazole derivatives with significant potential as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its C-4 functionalization via Suzuki coupling is a critical transformation for synthesizing novel compounds for structure-activity relationship (SAR) studies.[1] This resource is structured in a question-and-answer format to directly address common challenges and provide actionable solutions to maximize your reaction yields and purity.

Frequently Asked Questions (FAQs)

This section covers foundational questions you might have when designing your experiment.

Q1: Why is this compound a good substrate for Suzuki coupling?

A1: The reactivity of aryl halides in the oxidative addition step, often the rate-determining step of the Suzuki catalytic cycle, typically follows the trend: I > OTf > Br >> Cl.[2][3] As an aryl iodide, this compound is a highly reactive coupling partner, generally requiring milder conditions and lower catalyst loadings compared to the analogous bromide or chloride, leading to more efficient reactions.[3][4]

Q2: What is a reliable starting point for catalyst and ligand selection?

A2: For a reactive substrate like an iodo-indazole, a standard and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2-5 mol%.[3][5] This Pd(0) catalyst is often used directly.[5] Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a phosphine ligand can be used.[6] For more challenging couplings or to improve yields, employing bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is recommended as they can stabilize the catalyst and promote the oxidative addition step.[5][7]

Q3: Which base and solvent system should I start with?

A3: A common and effective combination is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) with a mixed solvent system like 1,4-dioxane/water (e.g., 4:1 v/v).[3][8][9] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][7][10] The presence of water helps to solubilize the inorganic base.[3]

Q4: How does the quality of the boronic acid or ester affect the reaction?

A4: The stability and purity of the boronic acid/ester partner are critical for high yields.[4] Boronic acids can undergo several side reactions, including protodeboronation (replacement of the boron group with hydrogen) and homocoupling (coupling of two boronic acid molecules).[4][11][12] These side reactions are often exacerbated by impurities, excess water, or high temperatures.[1] Using fresh, high-purity boronic acid is essential. For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), using a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy to prevent degradation.[4][11][13][14]

Troubleshooting Guide: From Low Yields to Success

This section addresses specific experimental problems with potential causes and validated solutions.

Problem 1: Low or No Conversion of this compound

Your reaction stalls, leaving a significant amount of the starting iodo-indazole unreacted.

Q: I'm seeing mostly starting material after several hours. What's the most likely cause?

A: The most common culprits for low conversion are an inactive catalyst, improper reaction setup (oxygen contamination), or suboptimal choice of base or solvent.

Root Cause Analysis & Solutions:

  • Cause 1: Inactive Catalyst.

    • Why it happens: The active catalyst in the Suzuki reaction is a Pd(0) species.[4] Pd(0) catalysts like Pd(PPh₃)₄ can oxidize and decompose upon exposure to air. Pd(II) precatalysts may fail to reduce to the active Pd(0) form. Phosphine ligands are also susceptible to oxidation.[13]

    • Solution:

      • Use Fresh Reagents: Always use fresh, properly stored palladium catalysts and ligands.[13]

      • Ensure Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen. Degas your solvent thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes or by using several freeze-pump-thaw cycles.[3][15] Assemble your reaction under a positive pressure of inert gas. Oxygen can lead to the formation of Pd(II) species that promote homocoupling of the boronic acid and deactivate the catalyst.[4]

      • Verify Catalyst Activity: If you suspect your catalyst batch, test it with a reliable, high-yielding reaction to confirm its activity.[3]

  • Cause 2: Inefficient Base or Solvent System.

    • Why it happens: The base must be sufficiently strong and soluble to form the boronate complex for transmetalation.[7][13] If the base is not soluble or active, the catalytic cycle will halt.

    • Solution:

      • Base Screening: While K₂CO₃ is a good starting point, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for less reactive boronic acids.[3][7][13]

      • Solvent Optimization: The solvent must dissolve all reactants to a reasonable extent.[3] If solubility is an issue, consider screening other common solvents like THF/water, DMF/water, or Toluene.[4][8]

      • Temperature: Aryl iodides are reactive, but some couplings still require heat.[3] If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100 °C.[3][8]

Problem 2: Significant Side Product Formation

Your desired product is formed, but it's contaminated with significant byproducts, complicating purification and lowering the yield.

Q: My main product is contaminated with a byproduct that has a mass corresponding to my boronic acid coupling with itself (homocoupling). How do I prevent this?

A: Homocoupling of the boronic acid is a classic Suzuki side reaction, typically caused by the presence of oxygen or inefficient catalyst turnover.

Root Cause Analysis & Solutions:

  • Cause: Oxygen Contamination.

    • Why it happens: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of two boronic acid molecules, which reduces the Pd(II) back to Pd(0), but consumes your valuable nucleophile.[4][7]

    • Solution: As mentioned above, rigorous degassing of the reaction mixture before adding the catalyst is paramount.[3] Ensure all joints in your glassware are well-sealed.

Q: I've isolated a byproduct where the iodine on my indazole has been replaced by a hydrogen atom. What is this and how can I stop it?

A: This side product results from dehalogenation (or hydrodehalogenation).

Root Cause Analysis & Solutions:

  • Cause: Hydride Source / Competing Pathway.

    • Why it happens: After oxidative addition of the iodo-indazole to Pd(0), the resulting intermediate can react with a hydride source in the mixture (sometimes from the solvent or base) leading to reductive elimination that forms the dehalogenated product.[4][6]

    • Solution:

      • Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize potential hydride sources.[3]

      • Screen Ligands: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Switching to a different phosphine ligand may suppress this side reaction.[6]

      • Adjust Base: The base can sometimes contribute to this pathway. Screening a different base (e.g., switching from a carbonate to a phosphate) may be beneficial.[6]

Problem 3: Difficulty in Product Purification

The reaction works, but isolating the pure product is a challenge.

Q: My purified product is still grey/black, indicating palladium contamination. How can I remove it?

A: Residual palladium is a common issue, especially in pharmaceutical chemistry where metal limits are strict.

Root Cause Analysis & Solutions:

  • Cause: Insoluble Palladium Species.

    • Why it happens: At the end of the reaction, the palladium catalyst can precipitate as palladium black, which can be difficult to remove completely by standard filtration.

    • Solution:

      • Filtration Aid: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This often helps to trap the fine palladium particles.

      • Aqueous Wash: A wash with an aqueous solution of sodium bisulfite can sometimes help complex and remove residual palladium.[16][17]

      • Palladium Scavengers: For very low palladium levels, treatment of the product solution with a specialized palladium scavenger (e.g., thiol-functionalized silica) can be highly effective.

Visualizing the Process

Understanding the core mechanism and having a logical troubleshooting workflow are key to success.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

A systematic approach to problem-solving.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion No_Conversion Low/No Conversion Check_Conversion->No_Conversion No Side_Products Complex Mixture/ Side Products Check_Conversion->Side_Products Yes Check_Catalyst Check Catalyst Activity & Reagent Purity No_Conversion->Check_Catalyst Check_Setup Ensure Rigorous Inert Atmosphere Check_Catalyst->Check_Setup Screen_Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Check_Setup->Screen_Base Screen_Temp Increase Temperature (e.g., 80°C -> 100°C) Screen_Base->Screen_Temp Check_Homocoupling Homocoupling Observed? Side_Products->Check_Homocoupling Check_Dehalogenation Dehalogenation Observed? Check_Homocoupling->Check_Dehalogenation No Improve_Degassing Improve Degassing Technique Check_Homocoupling->Improve_Degassing Yes Screen_Ligands Screen Different Ligands Check_Dehalogenation->Screen_Ligands Yes Use_Boronate_Ester Consider Boronate Ester to Reduce Degradation Improve_Degassing->Use_Boronate_Ester

Caption: A workflow diagram for troubleshooting low yields.

Validated Starting Protocol

This is a generalized starting protocol based on common conditions for iodo-heterocycles.[3][5][8] It should be optimized for your specific boronic acid partner.

ComponentRecommended AmountMolar Equiv.Notes
This compound1.0 mmol1.0The limiting reagent.
Arylboronic Acid1.2 - 1.5 mmol1.2 - 1.5A slight excess helps drive the reaction to completion.[3]
Palladium Catalyst (Pd(PPh₃)₄)0.03 mmol0.03 (3 mol%)Handle under inert gas to prevent oxidation.[3]
Base (K₂CO₃, anhydrous)2.0 - 3.0 mmol2.0 - 3.0Ensure the base is finely powdered and dry.[3]
Solvent (1,4-Dioxane : Water)5 mL (4:1 v/v)-Degas thoroughly before adding the catalyst.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (0.03 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

References

Technical Support Center: Heck Coupling of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Heck coupling of 4-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis of 4-alkenyl-1-methyl-1H-indazoles.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Heck coupling of this compound?

A1: The primary challenges in the Heck coupling of this compound stem from the electronic nature of the indazole ring and the potential for side reactions. While the N-methyl group provides protection against complications often seen with N-H indazoles, the electron-rich nature of the indazole ring can influence the reactivity of the C-I bond and the stability of the palladium catalyst. Key challenges include optimizing catalyst and ligand selection to achieve high yields and selectivity, and minimizing the formation of common byproducts such as homocoupled indazole, dehalogenated indazole, and alkene regioisomers.

Q2: Which palladium catalyst and ligand system is a good starting point for the Heck coupling of this compound?

A2: A common and effective starting point for the Heck coupling of aryl iodides, including iodoindazoles, is a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a phosphine ligand.[1][2] For this compound, a typical starting catalyst system would be Pd(OAc)₂ (2-5 mol%) with triphenylphosphine (PPh₃) (4-10 mol%). The use of phosphine ligands is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.[3][4] Depending on the specific alkene coupling partner, other phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can also be explored to optimize the reaction.

Q3: What is the role of the base in the Heck coupling reaction, and which bases are commonly used for this substrate?

A3: The base in the Heck reaction plays a crucial role in the catalytic cycle by neutralizing the hydridopalladium halide (H-Pd-X) species formed during the β-hydride elimination step, thereby regenerating the active Pd(0) catalyst.[5][6] For the Heck coupling of this compound, common bases include organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][7] The choice of base can significantly impact the reaction rate and the formation of side products. For instance, a weaker inorganic base might be preferred if dehalogenation is a significant issue.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you might encounter during the Heck coupling of this compound and provides actionable troubleshooting steps.

Issue 1: Formation of 1,1'-dimethyl-4,4'-biindazole (Homocoupling Product)

Q: I am observing a significant amount of a homocoupled biindazole product in my reaction mixture. What causes this and how can I prevent it?

A: The formation of a biaryl product through homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions.[8] This can occur through a competing reaction pathway where two molecules of the organopalladium intermediate react with each other.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway. Reducing the temperature may decrease the rate of this side reaction relative to the desired Heck coupling.

  • Optimize Catalyst and Ligand Concentration: A high concentration of the palladium catalyst or an inappropriate palladium-to-ligand ratio can promote homocoupling. Ensure you are using the recommended catalytic amount and consider adjusting the ligand concentration.

  • Choose the Right Ligand: The steric and electronic properties of the phosphine ligand can influence the propensity for homocoupling. Experimenting with different ligands, such as bulkier phosphines, may suppress this side reaction.

  • Control the Reaction Time: Prolonged reaction times after the consumption of the alkene can lead to an increase in side products. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting materials are consumed.

Issue 2: Formation of 1-methyl-1H-indazole (Dehalogenation Product)

Q: My reaction is producing a significant amount of the dehalogenated product, 1-methyl-1H-indazole. What is the cause and how can I minimize it?

A: Reductive dehalogenation is another common side reaction in Heck couplings, particularly with electron-rich aryl halides.[2][9] This can be caused by various factors, including the presence of hydride sources in the reaction mixture or a competing reductive elimination pathway from the palladium intermediate.

Troubleshooting Steps:

  • Use Anhydrous and Degassed Solvents: Solvents can sometimes act as a source of hydrides. Ensure you are using high-purity, anhydrous, and properly degassed solvents to minimize the presence of water and other potential hydride donors.

  • Select the Appropriate Base: Some organic bases or their impurities can act as hydride sources. If dehalogenation is a major issue, consider switching from an amine base like triethylamine to an inorganic base such as sodium carbonate or potassium carbonate.

  • Ligand Selection: The choice of ligand can influence the rate of dehalogenation. Sterically hindered ligands can sometimes disfavor the reductive dehalogenation pathway.

  • Optimize Reaction Temperature: As with homocoupling, higher temperatures can promote dehalogenation. Try running the reaction at a lower temperature.

Issue 3: Formation of Alkene Isomers (E/Z Isomers or Double Bond Migration)

Q: My Heck reaction is producing a mixture of E and Z isomers of the desired product, or I'm observing isomerization of the double bond. How can I improve the stereoselectivity?

A: The formation of alkene isomers can occur due to the reversible nature of the β-hydride elimination step and subsequent re-addition of the palladium hydride species to the product alkene.[10][11]

Troubleshooting Steps:

  • Choice of Alkene: The structure of the alkene coupling partner can influence the stereoselectivity. Electron-deficient alkenes like acrylates generally give high stereoselectivity for the E-isomer.

  • Ligand Effects: The ligand can influence the stereochemical outcome of the reaction. Bidentate phosphine ligands are sometimes used to improve stereoselectivity.

  • Lowering Reaction Temperature: Reducing the reaction temperature can often minimize alkene isomerization by slowing down the rate of the reversible palladium hydride addition-elimination steps.

  • Use of Additives: In some cases, the addition of silver salts has been shown to suppress alkene isomerization.[3]

III. Visualizing the Reaction and Side Pathways

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main Heck coupling catalytic cycle and the competing side reaction pathways.

Heck_Coupling_and_Side_Reactions cluster_main Heck Coupling Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Homocoupling Homocoupling PdII->Homocoupling [Ar-Pd(II)-I(L₂)] Dehalogenation Dehalogenation PdII->Dehalogenation Hydride Source PdII_alkene Ar-Pd(II)-I(L₂)(alkene) Coord->PdII_alkene Insert Migratory Insertion PdII_alkene->Insert PdII_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L₂) Insert->PdII_alkyl BetaElim β-Hydride Elimination PdII_alkyl->BetaElim PdII_H H-Pd(II)-I(L₂) BetaElim->PdII_H Product_release Product Release PdII_H->Product_release Base_regen Base Regeneration PdII_H->Base_regen Product 4-Alkenyl-1-methyl-1H-indazole Product_release->Product Isomerization Alkene Isomerization Product->Isomerization Reversible β-hydride elimination Base_regen->Pd0 HX_Base [Base-H]⁺X⁻ Base_regen->HX_Base Base Base Base->Base_regen caption Heck coupling cycle and common side reactions.

Caption: Catalytic cycle for the Heck coupling of this compound and the entry points for common side reactions.

IV. Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Heck coupling of this compound with an activated alkene like methyl acrylate. Optimization will likely be necessary for different alkene partners.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and triphenylphosphine (0.04-0.10 equiv.).

  • Add the anhydrous, degassed solvent (e.g., DMF, 0.1-0.5 M).

  • Add the base (e.g., triethylamine, 2.0 equiv.) and the alkene (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Example):

ReagentM.W.Amount (mmol)Equiv.
This compound258.051.01.0
Methyl Acrylate86.091.51.5
Pd(OAc)₂224.500.030.03
PPh₃262.290.060.06
Et₃N101.192.02.0
DMF-5 mL-

V. References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • Usami, Y., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.

  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Retrieved from --INVALID-LINK--

  • Kantchev, E. A. B., et al. (2007). Synthesis and Characterization of N-Heterocyclic Carbene Phospha-Palladacycles and Their Properties in Heck Catalysis. Organometallics, 26(24), 5879-5887.

  • Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.

  • Shi, R., et al. (2007). Application of Palladacycles in Heck Reactions. Progress in Chemistry, 19(2-3), 283-291.

  • Kashin, A. N., et al. (2007). Experimental evidence for the direct involvement of Pd(0) and Pd(II) anionic phosphine complexes in the Mizoroki–Heck coupling reaction. Russian Chemical Bulletin, 56(10), 2005-2012.

  • Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393-6.

  • BenchChem. (2025). Application Note: Heck Reaction Protocol for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from --INVALID-LINK--

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

  • Overman, L. E. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.

  • Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Journal of the American Chemical Society, 129(41), 12492-12493.

  • Guiry, P. J., et al. (2004). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 60(49), 11215-11224.

  • Köhler, K., et al. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Chemistry – A European Journal, 6(5), 843-848.

  • ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the.... Retrieved from --INVALID-LINK--

  • Kantchev, E. A. B., et al. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 11(18), 4152-4155.

  • Cini, E., et al. (2022). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Scientific Reports, 12(1), 1-13.

References

Technical Support Center: Preventing Deiodination of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the carbon-iodine bond, which makes this compound an excellent substrate for cross-coupling reactions, also renders it susceptible to premature cleavage, a process known as deiodination. This unwanted side reaction leads to the formation of 1-methyl-1H-indazole, resulting in reduced yields and complex purification challenges.

This document provides in-depth, field-proven insights and protocols to help you anticipate, troubleshoot, and ultimately prevent deiodination in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem?

Deiodination is a chemical reaction where the iodine atom on the indazole ring is replaced by a hydrogen atom. This is most commonly a reductive process (hydrodeiodination). It is a significant issue because it converts your valuable starting material into a non-productive byproduct (1-methyl-1H-indazole), directly lowering the yield of your desired product.[1] Furthermore, the byproduct often has similar chromatographic properties to the starting material or product, complicating purification.

Q2: Why does this compound seem particularly prone to this side reaction?

Several factors contribute to the lability of the C-I bond in this substrate:

  • Bond Strength: The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. Consequently, the propensity for dehalogenation follows the order: I > Br > Cl.[1]

  • Heterocyclic Nature: N-heterocyclic halides, such as substituted indazoles, are often more susceptible to dehalogenation compared to simple aryl halides.[1] The nitrogen atoms can influence the electronic properties of the ring and potentially coordinate to the metal catalyst in ways that facilitate side reactions.

  • Reaction Conditions: The conditions required for many cross-coupling reactions—involving catalysts, bases, and heat—can create pathways for deiodination.[2]

Q3: What are the primary mechanistic causes of deiodination during a palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the most widely accepted mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources:

  • Bases: Strong alkoxide bases can react with the palladium complex.

  • Solvents: Protic solvents (e.g., alcohols) or even trace amounts of water can generate Pd-H.

  • Additives: Some reagents or their impurities can act as hydride sources.

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the formation of the deiodinated arene instead of the desired cross-coupled product.

Q4: Can this compound decompose even without reaction reagents?

Yes. Aryl iodides can be sensitive to both heat and light.[2][3] The weak C-I bond can undergo homolytic cleavage under thermal stress or photolysis, leading to radical intermediates that abstract a hydrogen atom from the solvent or other molecules to form the deiodinated product.[2] Therefore, proper storage is crucial.

Storage Recommendation: Store this compound in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation over time.[4]

Visualizing the Deiodination Challenge

The following diagram illustrates the competing reaction pathways. Your goal is to favor the "Desired Pathway" by mitigating the factors that promote the "Undesired Deiodination Pathway."

cluster_start Inputs cluster_pathways Reaction Pathways cluster_factors Negative Influences Start This compound + Coupling Partner Desired Desired Coupled Product Start->Desired Desired Pathway (e.g., Suzuki Coupling) Undesired Undesired Byproduct (1-methyl-1H-indazole) Start->Undesired Undesired Pathway (Deiodination) Factors • High Temperature • UV/Visible Light • Strong Alkoxide Bases • Protic Solvents (e.g., ROH) • Suboptimal Catalyst/Ligand Factors->Undesired Promotes

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide

Use this table to diagnose and resolve deiodination issues based on your experimental observations.

Symptom / ObservationPotential Cause(s)Recommended Solutions & Actions
Significant amount of 1-methyl-1H-indazole byproduct is observed by LC-MS or TLC throughout the reaction.1. Reductive Deiodination: The primary cause in cross-coupling is likely the formation of Pd-H species from the base, solvent, or water.[1] 2. Thermal/Photolytic Cleavage: The reaction temperature is too high, or the reaction is exposed to light, causing radical-based decomposition.[2]1. Modify Catalytic System:    • Switch to modern, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote faster reductive elimination of the desired product.[1]    • Use a well-defined palladium pre-catalyst. 2. Re-evaluate Base:    • Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu).[1]    • Use a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 3. Change Solvent:    • Replace protic solvents (alcohols) or problematic aprotic solvents (dioxane, DMF) with toluene or THF.[5]    • Ensure all reagents and solvents are rigorously dried if running under anhydrous conditions. 4. Control External Factors:    • Lower the reaction temperature to the minimum required for conversion.    • Wrap the reaction vessel securely in aluminum foil to block all light.
The desired reaction is sluggish or stalls , and the deiodinated byproduct accumulates over time.1. Slow Desired Kinetics: The rate-limiting step of your desired cross-coupling (e.g., transmetalation) is slow, allowing the competing deiodination pathway to dominate. 2. Catalyst Inactivity/Decomposition: The chosen catalyst is not sufficiently active or is decomposing under the reaction conditions, leading to longer reaction times and more opportunity for side reactions.1. Improve Catalyst Efficacy:    • Screen different palladium sources and ligands. Newer generation catalysts are often much more active at lower temperatures.[5] 2. Check Reagent Quality:    • Ensure the purity and activity of your coupling partner (e.g., boronic acids can degrade over time). 3. Optimize Temperature Carefully:    • While high heat can be detrimental, sometimes a modest temperature increase can accelerate the desired reaction more than the side reaction.[1] This requires careful optimization.    • Consider using a microwave reactor to shorten reaction times and potentially bypass decomposition pathways.[5]
Deiodination is observed before the main reaction is initiated (e.g., during initial heating).1. Inherent Instability: The starting material is decomposing due to thermal or photolytic stress before the catalytic cycle can begin.[2] 2. Premature Reaction with Base/Solvent: The specific combination of base and solvent is sufficient to cause deiodination without the full catalytic system.1. Modify Reaction Sequence:    • Combine all reagents at room temperature before initiating heating. 2. Rigorous Exclusion of Light:    • Ensure the reaction vessel is wrapped in foil from the very beginning of the procedure. 3. Re-evaluate Conditions:    • The chosen conditions may simply be too harsh for this specific substrate. Refer to the solutions for the first symptom in this table.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while actively minimizing the risk of deiodination.

Core Principle: The strategy is to use a highly active, modern catalyst system that functions efficiently under mild conditions, combined with the rigorous exclusion of factors known to promote deiodination.

cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring Reagents 1. Select Reagents - Catalyst: SPhos Pd G3 - Ligand: SPhos - Base: K₃PO₄ - Solvent: Toluene/H₂O Glassware 2. Dry Glassware Oven-dry all glassware and stir bars. Reagents->Glassware Charge 3. Charge Solids Add indazole, boronic acid, K₃PO₄, and catalyst/ligand to the flask. Glassware->Charge Solvent 4. Add Solvents Add degassed toluene and water. Charge->Solvent Degas 5. Degas Mixture Bubble Argon through for 15-20 min or use 3 Freeze-Pump-Thaw cycles. Solvent->Degas Protect 6. Protect from Light Wrap the entire flask in aluminum foil. Degas->Protect Heat 7. Heat Reaction Heat to 80-100 °C with vigorous stirring. Protect->Heat Monitor 8. Monitor Progress Check by TLC or LC-MS for consumption of starting material. Heat->Monitor

Caption: Optimized workflow for minimizing deiodination in cross-coupling.

Step-by-Step Procedure:

  • Reagent Preparation & Selection:

    • Aryl Iodide: this compound (1.0 eq).

    • Boronic Acid/Ester: Arylboronic acid (1.2 - 1.5 eq).

    • Palladium Catalyst: SPhos Pd G3 Precatalyst (1-3 mol%).

    • Base: Finely ground K₃PO₄ (3.0 eq).

    • Solvent: Toluene and Water (e.g., 10:1 ratio). Use HPLC-grade or freshly distilled solvents.

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid, K₃PO₄, and the palladium precatalyst.

    • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).

  • Solvent Addition and Degassing:

    • Degas the toluene and water separately by bubbling argon through them for at least 20 minutes.

    • Using a syringe, add the degassed toluene and then the degassed water to the reaction flask.

    • For maximum efficiency, degas the entire reaction mixture again by bubbling argon through the solution for 10-15 minutes. For sensitive reactions, perform three freeze-pump-thaw cycles.[1]

  • Reaction Execution:

    • Crucial Step: Wrap the entire reaction vessel securely with aluminum foil to completely exclude light.

    • Lower the flask into a pre-heated oil bath set to 80-100 °C and begin vigorous stirring.

    • Monitor the reaction progress periodically by TLC or LC-MS. Aim for the shortest reaction time required for complete consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

By adhering to this protocol, you significantly shift the reaction equilibrium toward the desired product, ensuring higher yields and a cleaner product profile.

References

challenges in the purification of 4-iodo-1-methyl-1H-indazole products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-iodo-1-methyl-1H-indazole is a critical heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other potential therapeutic agents.[1][2] The successful synthesis of this intermediate is only half the battle; achieving the high degree of purity required for pharmaceutical development presents a significant challenge. The primary difficulty arises from the formation of multiple regioisomers during the iodination step, which possess very similar physicochemical properties, making their separation non-trivial.[3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the common challenges encountered during the purification of this compound. It combines field-proven insights with detailed protocols to help you achieve your desired product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is highly dependent on your synthetic route, but typically includes:

  • Regioisomeric Iodides: The most challenging impurities are other iodo-isomers, such as 5-iodo-, 6-iodo-, and 7-iodo-1-methyl-1H-indazole.[3] These form because direct electrophilic iodination of the 1-methyl-1H-indazole core is not perfectly selective for the C4 position.

  • Di-iodinated Products: Under harsh or prolonged reaction conditions, over-iodination can occur, leading to the formation of di-iodo-1-methyl-1H-indazole species.[3]

  • Unreacted Starting Material: Incomplete reactions will result in the presence of 1-methyl-1H-indazole in your crude product.[4]

  • Residual Iodine/Degradation Products: A pink or brown hue in your crude material often indicates the presence of residual iodine (I₂) or minor degradation products.[5]

Q2: Why is it so difficult to separate the different iodo-1-methyl-1H-indazole isomers?

The challenge lies in their structural similarity. Regioisomers like the 4-iodo, 5-iodo, 6-iodo, and 7-iodo variants have the same molecular weight and elemental composition. They also exhibit very similar polarity and solubility profiles, which means they behave almost identically during standard purification techniques like column chromatography and recrystallization.[4] This makes achieving high isomeric purity a significant purification hurdle.

Q3: What are the essential analytical techniques to confirm the purity and structure of my final product?

A multi-faceted analytical approach is required for unequivocal confirmation.[6]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between regioisomers. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons are unique to each isomer's substitution pattern.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for monitoring reaction progress and assessing the complexity of the crude mixture.[3] While all isomers will have the same mass, the chromatography component can resolve them, showing you the number of isomeric impurities present. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for quantitative purity analysis, capable of separating closely related isomers and providing a precise purity value (e.g., 99.5%).[8][9]

Q4: How should I store purified this compound to prevent degradation?

Iodo-substituted aromatic compounds can be sensitive to light and may decompose over time.[3] To ensure long-term stability, the purified product should be stored in a tightly sealed amber vial in a cool, dark place, preferably under an inert atmosphere like argon or nitrogen.[10] For solutions, storage at -20°C is recommended.[10]

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My LC-MS shows a clean mass ion for my product, but my TLC or HPLC shows multiple spots/peaks. What is happening?

Cause & Explanation: You are almost certainly observing a mixture of regioisomers (e.g., 4-iodo, 5-iodo, 6-iodo). These compounds have identical molecular weights and will therefore show the same parent ion in a mass spectrometer. However, their subtle structural differences lead to different interactions with the stationary phase in TLC and HPLC, allowing for their separation.[3][6]

Solution:

  • Optimize Column Chromatography: This is the most common method for separating isomers.[3] You must perform a systematic screen of solvent systems to find one that provides the best possible separation. Start with a standard system like Hexane/Ethyl Acetate and perform TLC with various ratios (e.g., 9:1, 4:1, 2:1). If separation is poor, try a more polar system like Dichloromethane/Methanol. A shallow gradient elution during the column run is often more effective than an isocratic (constant solvent ratio) one.

  • Consider Preparative HPLC: For very difficult separations or when extremely high purity (>99%) is required for applications like drug development, preparative HPLC is often necessary.[4] This technique offers much higher resolving power than standard flash chromatography.

  • Re-evaluate Synthesis: If purification is consistently problematic, consider alternative synthetic strategies that offer higher regioselectivity, such as those involving directing groups or starting from a pre-functionalized precursor like 4-amino-1-methyl-1H-indazole.[4]

Problem 2: My product seems to be "oiling out" during recrystallization instead of forming nice crystals. What can I do?

Cause & Explanation: "Oiling out" occurs when the compound comes out of the supersaturated solution as a liquid instead of a solid crystal lattice. This is often caused by the presence of impurities that depress the melting point or interfere with crystal formation. It can also be caused by cooling the solution too quickly or using a solvent that is too effective.[11]

Solution:

  • Slow Down the Cooling Process: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a towel. Once it has reached room temperature, then transfer it to an ice bath to maximize yield.[11]

  • Induce Crystallization: If the cooled solution remains clear, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[11] Alternatively, add a single, tiny "seed crystal" from a previous pure batch.

  • Adjust the Solvent System: Your solvent may be too good. Add a small amount of a miscible "anti-solvent" (one in which your compound is poorly soluble) to the hot solution until it just becomes cloudy, then add a drop or two of the primary solvent to make it clear again before cooling. For many heterocycles, a mixture like isopropanol/n-hexane or ethyl acetate/hexane works well.[12][13]

  • Purify First: If significant impurities are the cause, perform column chromatography first to obtain a more pure solid, which will then be much more amenable to recrystallization.

Problem 3: My final product has a persistent pink or brown color, even after chromatography. How do I remove the color?

Cause & Explanation: This coloration is typically due to trace amounts of elemental iodine (I₂) or minor degradation byproducts that are highly colored.[5] These can sometimes co-elute with the product during chromatography.

Solution:

  • Aqueous Thiosulfate Wash: During the reaction work-up, ensure you wash the organic layer thoroughly with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This will quench and remove any unreacted iodine. If the color persists in the final product, you can dissolve it in an organic solvent (like ethyl acetate), wash again with sodium thiosulfate solution, then re-dry and re-concentrate.

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent for recrystallization. Add a very small amount of activated charcoal (a spatula tip is often enough), keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.[11] The filtrate should be colorless. Caution: Using too much charcoal can significantly reduce your yield as it can adsorb your product.

Data Presentation & Protocols

Table 1: Common Impurity Profile for this compound
Impurity NameStructureTypical CauseRelative Polarity (on Silica)Separation Difficulty
1-Methyl-1H-indazoleStarting MaterialIncomplete ReactionLess polar than iodinated productsEasy
This compound Product -Reference -
5/6/7-Iodo-1-methyl-1H-indazoleRegioisomersLack of RegioselectivityVery similar to productVery High
Di-iodo-1-methyl-1H-indazoleDi-iodinated ProductOver-iodinationMore polar than mono-iodinatedModerate to High
Experimental Protocol: Optimized Flash Column Chromatography

This protocol provides a robust starting point for separating the desired 4-iodo isomer from common impurities.

  • Slurry Preparation: Dissolve your crude product (e.g., 1 gram) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 grams) to this solution to create a slurry.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This "dry loading" method typically results in better separation than loading the sample as a liquid.

  • Column Packing: Select a column appropriate for your scale. Pack it with silica gel using a Hexane/Ethyl Acetate mixture (e.g., 95:5) as the eluent. Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Carefully add the dry-loaded silica with your sample to the top of the packed column, forming a neat, level band.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).

  • Gradient Elution: Gradually and slowly increase the polarity of the eluent. A suggested gradient might be:

    • 5 column volumes (CVs) of 2% Ethyl Acetate in Hexane.

    • 10 CVs of a linear gradient from 2% to 10% Ethyl Acetate.

    • 10 CVs of a linear gradient from 10% to 20% Ethyl Acetate.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC. Use a UV lamp to visualize the spots. A stain (like permanganate) can also be helpful.

  • Analysis & Pooling: Analyze the fractions containing UV-active spots by TLC. Pool the fractions that contain only the pure desired product. The regioisomers will likely elute very close to your product, so careful fractioning is critical.

  • Concentration: Remove the solvent from the pooled pure fractions under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization Screening
  • Solvent Selection: Place a small amount (10-20 mg) of your purified (but still potentially impure) solid into several different test tubes.

  • Testing Solubility: To each tube, add a different solvent or solvent pair (e.g., isopropanol, ethyl acetate, toluene, isopropanol/hexane, ethyl acetate/heptane) dropwise at room temperature until you have added ~0.5 mL. Note the solubility.

  • Heating: For tubes where the solid did not dissolve at room temperature, gently heat them in a sand or water bath. Note if the solid dissolves when hot.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: A good recrystallization solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces a good yield of crystalline solid upon cooling.[13]

Visualization of Workflows

Purification_Strategy Figure 1: Purification Strategy Decision Workflow start Crude Product Analysis (TLC & LC-MS) check_purity Are isomers the main impurity? start->check_purity chromatography Perform Optimized Flash Column Chromatography check_purity->chromatography Yes (close spots/peaks) recrystallize Attempt Recrystallization check_purity->recrystallize No (impurities have different polarity) check_success Is purity >98%? chromatography->check_success recrystallize->check_success final_product Final Pure Product check_success->final_product Yes prep_hplc Consider Preparative HPLC for higher purity check_success->prep_hplc No prep_hplc->final_product

Caption: A decision workflow for selecting the appropriate purification strategy.

Recrystallization_Troubleshooting Figure 2: Troubleshooting Failed Recrystallization start Recrystallization Fails q1 Did it 'oil out'? start->q1 a1_1 1. Re-heat to dissolve q1->a1_1 Yes q2 No crystals formed? q1->q2 No a1_2 2. Add slightly more solvent a1_1->a1_2 a1_3 3. Cool VERY slowly a1_2->a1_3 a1_4 4. If fails, change solvent system a1_3->a1_4 a2_1 1. Scratch inner surface of flask q2->a2_1 a2_2 2. Add a seed crystal a2_1->a2_2 a2_3 3. Reduce solvent volume slightly a2_2->a2_3 a2_4 4. Let stand longer at low temp a2_3->a2_4

Caption: A logical decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Enhancing the Stability of 4-iodo-1-methyl-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on improving the stability of 4-iodo-1-methyl-1H-indazole in solution. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the storage and handling of this compound during their experiments. By understanding the underlying chemical principles and implementing the protocols outlined below, you can ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry and materials science. However, like many iodinated heterocyclic compounds, it can exhibit limited stability in solution, leading to degradation over time. This degradation not only reduces the effective concentration of the desired compound but can also introduce impurities that may interfere with downstream applications. The primary cause of this instability is the inherent weakness of the carbon-iodine (C-I) bond, making it susceptible to cleavage under various conditions.[1] This guide will address the common factors influencing the stability of this compound and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound in solution.

Q1: My solution of this compound has turned a yellow or brownish color. What does this indicate?

A1: The development of a yellow or brown tint is a common visual indicator of degradation. This discoloration is often due to the formation of molecular iodine (I₂), which results from the cleavage of the carbon-iodine bond.[1] This process, known as deiodination, can be initiated by several factors, including exposure to light, elevated temperatures, or the presence of reactive impurities.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: Several environmental and chemical factors can accelerate the degradation of this compound:

  • Light Exposure: The C-I bond is susceptible to photolytic cleavage.[1][2] Exposure to ambient laboratory light, especially UV radiation, can provide the energy needed to break this bond, initiating a radical degradation pathway.

  • Elevated Temperatures: Heat can promote the thermal degradation of the compound.[1][3] Storing solutions at room temperature for extended periods or exposing them to high temperatures during experimental procedures can increase the rate of decomposition.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. This is a common issue for many organic molecules and can be particularly relevant for electron-rich heterocyclic systems.

  • pH of the Solution: Both acidic and alkaline conditions can potentially catalyze the degradation of the molecule, although the specific effects of pH on this compound are not well-documented.[4][5] It is crucial to maintain a pH that is optimal for the compound's stability.

  • Solvent Choice: The solvent can play a significant role in the stability of the dissolved compound. Protic solvents or those containing impurities can facilitate degradation pathways.

  • Presence of Impurities: Trace amounts of metal ions or other reactive species in the solvent or glassware can act as catalysts for decomposition.[1]

Q3: What is the likely degradation pathway for this compound?

This compound This compound Indazole_Radical 1-methyl-1H-indazole-4-yl radical This compound->Indazole_Radical Light (hν) or Heat (Δ) Iodine_Radical Iodine radical (I•) This compound->Iodine_Radical Side_Products Side Products Indazole_Radical->Side_Products Further Reactions Molecular_Iodine Molecular Iodine (I₂) Iodine_Radical->Molecular_Iodine Dimerization

Caption: Plausible degradation pathway of this compound.

Q4: How can I improve the stability of my this compound solutions for short-term and long-term storage?

A4: To enhance the stability of your solutions, a multi-faceted approach addressing the key degradation factors is recommended. The following table summarizes the recommended storage and handling conditions.

ParameterRecommendationRationale
Light Store solutions in amber vials or wrap containers in aluminum foil.[1][6]Protects the compound from photolytic degradation.
Temperature For short-term storage (days), refrigerate at 2-8 °C. For long-term storage (weeks to months), freeze at -20 °C or below.[6]Minimizes thermal degradation by reducing molecular motion and reaction rates.
Atmosphere Degas the solvent before use and store the solution under an inert atmosphere (e.g., argon or nitrogen).[1][6]Removes dissolved oxygen, thereby preventing oxidative degradation.
Solvent Use high-purity, anhydrous solvents. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred.Minimizes the presence of water and other reactive impurities that can promote degradation.
pH If possible, maintain a neutral pH. If the experimental conditions require acidic or basic media, prepare the solution immediately before use.Avoids potential acid or base-catalyzed hydrolysis.[4][5]
Additives Consider the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 0.01%).[7][8]Inhibits radical-mediated degradation pathways.

Experimental Protocols for Enhancing Stability

The following protocols provide step-by-step instructions for preparing and storing solutions of this compound to maximize their stability.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is recommended for preparing a stock solution for long-term storage.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Inert gas (argon or nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Syringes and needles

Procedure:

  • Vial Preparation: Dry the amber glass vial in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Weighing: Accurately weigh the desired amount of this compound and add it to the prepared vial.

  • Solvent Degassing: Degas the solvent by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Using a syringe, add the appropriate volume of the degassed solvent to the vial to achieve the desired concentration.

  • Inert Atmosphere: Gently flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the vial at -20 °C or below, protected from light.

cluster_prep Preparation cluster_storage Storage Dry_Vial 1. Dry Amber Vial Weigh_Compound 2. Weigh Compound Dry_Vial->Weigh_Compound Dissolve 4. Dissolve Compound Weigh_Compound->Dissolve Degas_Solvent 3. Degas Solvent Degas_Solvent->Dissolve Inert_Headspace 5. Flush with Inert Gas Dissolve->Inert_Headspace Store 6. Store at ≤ -20°C Inert_Headspace->Store

Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: Monitoring Solution Stability by HPLC

Regularly assessing the purity of your solution is crucial. This protocol outlines a general method for monitoring the stability of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade acetonitrile and water

  • Optional: Formic acid or trifluoroacetic acid

Procedure:

  • Method Development: Develop a suitable HPLC method to achieve good separation of the parent compound from any potential degradation products. A typical starting point would be a gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid.

  • Initial Analysis (Time Zero): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as your baseline (100% purity).

  • Stability Study: Store the stock solution under the desired conditions (e.g., -20 °C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

Concluding Remarks

The stability of this compound in solution is a critical factor for the reliability and reproducibility of experimental results. By understanding the primary degradation pathways involving light, heat, and oxygen, researchers can implement effective strategies to mitigate these effects. The use of proper storage conditions, including low temperatures, protection from light, and an inert atmosphere, is paramount. For sensitive applications, the addition of a suitable antioxidant may provide further protection. Regular monitoring of solution purity by analytical techniques such as HPLC is recommended to ensure the integrity of the compound throughout its use.

References

Technical Support Center: A Troubleshooting Guide for the Cross-Coupling of 4-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 4-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The indazole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to other iodoindazoles?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step.[3] Generally, the C-I bond is the most reactive among halogens (I > OTf > Br >> Cl).[4] The N-methylation at the 1-position is advantageous as it prevents potential side reactions and catalyst inhibition that can occur with the acidic proton of an unprotected N-H group.[3][5] The electronic nature of the indazole ring and the position of the iodine atom are also crucial.[1] While direct comparative kinetic data for all iodoindazole isomers is scarce, the 4-iodo isomer is a highly competent substrate for various cross-coupling reactions. The methyl group at N-1 is electron-donating, which might slightly decrease the reactivity towards oxidative addition compared to an unsubstituted indazole, but this effect is generally minor for a highly reactive C-I bond.

Q2: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

A2: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inefficient Base: The base is critical for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and for the overall catalytic cycle. Ensure the base is finely powdered and anhydrous. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility of the base is also important; sometimes adding water as a co-solvent can be beneficial.[4][6]

  • Poor Solvent Choice: The solvent system must sufficiently dissolve the reactants. Common choices include 1,4-dioxane/water, THF/water, and DMF/water. The choice of solvent can also influence the stability and reactivity of the catalytic species.[7][8][9][10]

  • Suboptimal Temperature: While aryl iodides are reactive, some couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C may be necessary. Microwave heating can also be a very effective tool for rapidly screening higher temperatures and reducing reaction times.[4][6][11]

  • Oxygen Contamination: Thoroughly degas the reaction mixture before adding the catalyst. This is crucial to prevent the oxidation of the Pd(0) catalyst to a less active state and to minimize side reactions like the homocoupling of boronic acids.[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]

Q3: I'm observing significant side products like dehalogenation and/or homocoupling. What can I do to minimize these?

A3: The formation of side products is a clear indication that an unproductive reaction pathway is competing with your desired cross-coupling.

  • Dehalogenation (Hydrodehalogenation): This occurs when the iodo group is replaced by a hydrogen atom. This can be caused by sources of hydride in the reaction.[3] Ensure you are using high-purity, anhydrous solvents.[3] The choice of phosphine ligand and base can also influence the extent of this side reaction.[3] Sometimes, a weaker base may be beneficial.[3]

  • Homocoupling of Boronic Acid (in Suzuki reactions): This side reaction is often promoted by the presence of oxygen.[6] Rigorous degassing of the reaction mixture before adding the catalyst is the most effective way to minimize this.[6] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) source.[4]

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.

Problem: Low Yield in Suzuki Coupling

Potential Cause Explanation Suggested Solution
Boronic Acid Degradation Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation or other degradation pathways.Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the boronic acid is pure and fresh. Consider converting it to a more stable boronate ester, like a pinacol ester.[3][6]
Inappropriate Base The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.[12]Screen different bases. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[6][13] Ensure the base is finely powdered. The addition of water can enhance the solubility and efficacy of carbonate and phosphate bases.[4][6]
Ligand Choice The ligand influences the stability and activity of the palladium catalyst. For some substrates, standard ligands like PPh₃ may not be optimal.For challenging couplings, consider more electron-rich and sterically bulky phosphine ligands such as XPhos or SPhos, which can stabilize the catalytic species and promote reductive elimination.[6]

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, -I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Coupled Product (Ar-Ar') Coupled Product (Ar-Ar') Ar-Pd(II)(Ar')L2->Coupled Product (Ar-Ar')

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds.[2][14]

Problem: Low Yield in Buchwald-Hartwig Amination

Potential Cause Explanation Suggested Solution
Inappropriate Ligand The choice of phosphine ligand is critical for the success of this reaction.[2]For iodoindazoles, bulky and electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have shown good performance in related systems.[2] Screening of ligands is often necessary.
Base Incompatibility Strong, non-nucleophilic bases are typically required.Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are often effective.[2] The choice of base can depend on the pKa of the amine.
Steric Hindrance A sterically demanding amine or the indazole substrate can slow down the reaction.Increasing the reaction temperature and/or using a more active catalyst system (e.g., a more electron-rich ligand) can help overcome steric hindrance.[2]

General Protocol for Buchwald-Hartwig Amination of this compound:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[15]

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv.) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.[15]

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[15]

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.[15]

  • Purify the product by column chromatography.[15]

Sonogashira and Heck Couplings

These reactions are valuable for introducing alkynyl and alkenyl groups, respectively.

Problem: Low Yield or Side Reactions in Sonogashira/Heck Couplings

Potential Cause Explanation Suggested Solution
Copper Co-catalyst (Sonogashira) The copper(I) co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).For sensitive substrates, running the reaction under copper-free conditions might be beneficial, although this may require a different palladium catalyst/ligand system and potentially higher temperatures.
Regioselectivity (Heck) The Heck reaction can sometimes yield a mixture of regioisomers depending on the alkene.The choice of ligand can influence the regioselectivity.[3] Phosphine-free conditions with catalysts like Pd(OAc)₂ can also be explored.[15]
Catalyst Poisoning The N-methylated indazole is less prone to this, but highly coordinating substrates or impurities can still inhibit the catalyst.Ensure high purity of all reagents and solvents.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_reagents Reagent Checks start Cross-Coupling Reaction Fails (Low/No Conversion) check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_sol1 Use fresh catalyst or pre-catalyst. check_catalyst->catalyst_sol1 No check_reagents Are Reagents Pure & Stoichiometry Correct? check_conditions->check_reagents Yes cond_sol1 Increase temperature. Use microwave heating. check_conditions->cond_sol1 No success Reaction Successful check_reagents->success Yes reagent_sol1 Use fresh, pure coupling partner. (e.g., new boronic acid) check_reagents->reagent_sol1 No catalyst_sol2 Run a control reaction. catalyst_sol1->catalyst_sol2 cond_sol2 Screen bases (e.g., K2CO3, Cs2CO3, K3PO4). cond_sol1->cond_sol2 cond_sol3 Screen solvents (e.g., Dioxane, DMF, Toluene). cond_sol2->cond_sol3 cond_sol4 Ensure thorough degassing. cond_sol3->cond_sol4 reagent_sol2 Check stoichiometry (slight excess of nucleophile). reagent_sol1->reagent_sol2

A systematic workflow for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Navigating Byproducts in Reactions of 4-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodo-1-methyl-1H-indazole. This guide is designed to provide you with in-depth, field-proven insights into identifying and mitigating common byproducts encountered during the chemical modification of this versatile building block. Our focus is on providing not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

While suppliers strive for high purity, residual starting materials or byproducts from its synthesis can be present. The synthesis of this compound, often proceeding through direct iodination of 1-methyl-1H-indazole, can lead to the formation of regioisomers. Therefore, it is crucial to watch for other iodinated isomers such as 5-iodo, 6-iodo, and 7-iodo-1-methyl-1H-indazole.[1][2] Over-iodination can also result in di-iodinated species.[1][2]

Q2: I'm performing a Suzuki-Miyaura coupling with this compound and see a significant amount of 1-methyl-1H-indazole in my reaction mixture. What is happening?

This is a common byproduct known as a dehalogenated or hydrodehalogenated product.[3][4] It occurs when the iodo group is replaced by a hydrogen atom. This side reaction can be promoted by sources of hydride in the reaction or influenced by the choice of phosphine ligand.[3]

Q3: In my Buchwald-Hartwig amination, I'm observing the formation of a biaryl product derived from the homocoupling of my boronic acid starting material. Why does this occur?

The homocoupling of boronic acids is a well-known side reaction in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and, to a lesser extent, as an impurity from starting materials in other couplings.[3] This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3] Rigorous degassing of the reaction mixture is essential to minimize this byproduct.[3]

Q4: Does the N-H on the indazole ring interfere with cross-coupling reactions if I were using a different isomer?

For the N-methylated substrate , this is not a direct issue. However, for analogous compounds with a free N-H, this group can indeed interfere with the catalytic cycle in some cross-coupling reactions.[4] For those systems, N-protection is often recommended, especially for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[4]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for the functionalization of this compound.[5] However, the formation of byproducts can be a significant challenge. This guide will help you troubleshoot and optimize your reaction conditions.

Issue 1: Formation of Dehalogenated Byproduct (1-methyl-1H-indazole)

The premature loss of the iodine atom from your starting material is a frequent issue.

  • Source of Hydride: Trace amounts of water or other protic sources can lead to protonolysis of the organopalladium intermediate.

  • Ligand Choice: Some phosphine ligands are more prone to promoting reductive elimination of H-I from the palladium center.

  • Base: The nature and strength of the base can influence the reaction pathway.

G start Dehalogenation Observed solvent Use Anhydrous Solvents start->solvent base Screen Different Bases (e.g., K3PO4, Cs2CO3) start->base ligand Change Phosphine Ligand (e.g., to more electron-rich or bulky ligands) start->ligand temp Lower Reaction Temperature start->temp result Minimized Dehalogenation solvent->result base->result ligand->result temp->result

Caption: Troubleshooting dehalogenation.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use freshly distilled solvents and dry the base (e.g., K₂CO₃) by heating under vacuum before use.[3]

  • Optimize the Base: Switch to a different base. For instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes be more effective and lead to fewer side reactions than sodium carbonate (Na₂CO₃).[3]

  • Ligand Screening: The choice of phosphine ligand is critical.[6] Bulky, electron-rich ligands can often stabilize the palladium catalyst and favor the desired cross-coupling over dehalogenation.

  • Temperature Control: Lowering the reaction temperature may help to suppress the dehalogenation pathway, which can have a higher activation energy than the desired coupling.[1]

Issue 2: Homocoupling of Coupling Partners

The formation of symmetrical biaryls (from boronic acids in Suzuki reactions) or diynes (from terminal alkynes in Sonogashira reactions) can reduce the yield of your desired product.

  • Oxygen Contamination: The presence of oxygen is a primary driver for the homocoupling of boronic acids.[3]

  • Catalyst System: The choice of palladium source and ligands can influence the extent of homocoupling.

  • Copper Co-catalyst (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling).

G start Homocoupling Observed degas Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw or N2/Ar bubbling) start->degas inert Maintain Inert Atmosphere (Positive pressure of N2 or Ar) start->inert catalyst Use Pre-formed Pd(0) Catalyst or screen different ligands start->catalyst sonogashira For Sonogashira: Consider copper-free conditions start->sonogashira result Minimized Homocoupling degas->result inert->result catalyst->result sonogashira->result

Caption: Troubleshooting homocoupling.

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3]

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) source.[3]

  • Copper-Free Sonogashira: If Glaser coupling is a significant issue in your Sonogashira reaction, consider exploring copper-free conditions, which have been developed to circumvent this side reaction.

Data Summary: Common Byproducts and Their Identification

Reaction Type Common Byproduct(s) Typical Analytical Signature (e.g., in LC-MS or NMR) Mitigation Strategy
Iodination (Synthesis) Regioisomers (5-, 6-, 7-iodo)Different retention times in LC; distinct aromatic proton signals in ¹H NMR.Chromatographic purification (column or preparative HPLC).[1]
Di-iodinated productsHigher molecular weight in MS; fewer aromatic protons in ¹H NMR.Use of milder iodinating agents (e.g., NIS); control stoichiometry.[1]
Suzuki-Miyaura Coupling 1-methyl-1H-indazole (Dehalogenation)Lower molecular weight in MS corresponding to the loss of iodine and gain of hydrogen.Anhydrous conditions, ligand screening, lower temperature.[3]
Boronic acid homocouplingMolecular weight corresponding to a dimer of the boronic acid starting material.Rigorous degassing, use of pre-formed Pd(0) catalyst.[3]
Buchwald-Hartwig Amination 1-methyl-1H-indazole (Dehalogenation)Lower molecular weight in MS.Ligand and base optimization.[7]
Sonogashira Coupling 1-methyl-1H-indazole (Dehalogenation)Lower molecular weight in MS.Use of appropriate base and inert conditions.
Alkyne Homocoupling (Glaser coupling)Molecular weight corresponding to a dimer of the terminal alkyne.Copper-free conditions, control of reaction atmosphere.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[3]

  • Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.[3]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

Technical Support Center: Catalyst Poisoning in 4-Iodo-1-methyl-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning. By understanding the underlying mechanisms of catalyst deactivation, you can enhance reaction efficiency, improve yields, and ensure the reproducibility of your synthetic protocols.

Introduction: The Challenge of Catalyst Poisoning

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in modern organic synthesis.[1][2] this compound is a valuable building block in medicinal chemistry due to the prevalence of the indazole scaffold in biologically active compounds.[3][4] However, the success of these reactions is highly dependent on the stability and activity of the palladium catalyst.[5] Catalyst poisoning, a phenomenon where impurities or reaction components bind to the active metal center and inhibit its catalytic activity, is a frequent cause of low yields and reaction failure.[6][7]

This guide provides a structured approach to identifying, mitigating, and preventing catalyst poisoning in your reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in my cross-coupling reactions?

A1: Catalyst poisons can be broadly categorized as impurities from starting materials or reagents, and products of side reactions.

  • Sulfur Compounds: Elemental sulfur and organosulfur compounds are notorious poisons for palladium catalysts.[7][8][9] They can be present in starting materials or reagents. Even trace amounts can lead to significant deactivation by forming strong, irreversible bonds with the palladium center.[7][8]

  • Nucleophilic Impurities: Amines, phosphines (not used as ligands), and other nucleophilic species can coordinate to the palladium catalyst and inhibit its activity.

  • Oxygen: While not a classic poison, oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[10]

  • Water and Protic Solvents: In certain reactions, water can lead to the decomposition of reagents (e.g., protodeboronation of boronic acids) or interfere with the catalytic cycle.[10] However, in some cases, water as a co-solvent can be beneficial.[11]

  • Degradation Products: Ligand degradation or the formation of palladium black (aggregated palladium particles) can lead to a loss of catalytic activity over the course of the reaction.[12][13]

Q2: My Suzuki-Miyaura coupling of this compound has stalled. How can I determine if catalyst poisoning is the issue?

A2: A stalled reaction is a classic symptom of catalyst poisoning. To diagnose the problem, consider the following:

  • Analyze the Starting Materials: Check the purity of your this compound, boronic acid, base, and solvent. Impurities are a common source of catalyst poisons.[14][15]

  • Inspect the Reaction Mixture: The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[13]

  • Run a Control Reaction: Perform a small-scale reaction with a trusted, highly reactive substrate pair to confirm the activity of your catalyst batch.[10]

  • "Kicker" Charge: In some cases, adding a small additional amount of catalyst to the stalled reaction can restart the conversion, suggesting the initial catalyst was poisoned.[9]

Q3: Can the indazole nitrogen in this compound poison the catalyst?

A3: The nitrogen atoms of the indazole ring can potentially coordinate to the palladium center and modulate its catalytic activity. While the N1 position is methylated in your substrate, the N2 lone pair could still interact with the catalyst. In many cases, especially with appropriate ligand choice, this interaction is not detrimental. However, for certain challenging couplings or when using specific catalyst systems, this coordination can inhibit the reaction.[10][16]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low to No Product Yield
Possible CauseSuggested Solution(s)
Catalyst Poisoning from Starting Materials Purify starting materials. This compound can be purified by recrystallization or column chromatography.[3][17] Boronic acids can be purified by recrystallization. Consider treating reagent solutions with activated carbon to remove sulfur-containing impurities.[9]
Inactive Catalyst Use a fresh batch of catalyst. For air-sensitive catalysts like Pd(PPh₃)₄, ensure it has been stored and handled under an inert atmosphere.[10] Consider using more stable pre-catalysts.[15]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[10][14] Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Base Use a high-purity, anhydrous base. For solid bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered to maximize surface area.[10] The choice of base can be critical and may require screening.[11]
Poor Solvent Quality Use anhydrous, high-purity solvents. Solvent choice can significantly impact catalyst stability and reaction rate.[5][11][18]
Problem 2: Reaction Starts but Does Not Go to Completion
Possible CauseSuggested Solution(s)
Gradual Catalyst Deactivation This can be caused by thermal degradation of the catalyst or ligands, or by slow-acting poisons generated in situ. Consider lowering the reaction temperature if possible, or switching to a more thermally stable ligand.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways.[12] Using a slight excess of the ligand or switching to more robust biarylphosphine or N-heterocyclic carbene (NHC) ligands can mitigate this.
Formation of Palladium Black This indicates catalyst aggregation.[13] This can sometimes be suppressed by using a different ligand, solvent, or by adjusting the reaction concentration.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for palladium catalyst deactivation.

CatalystDeactivation Active_Catalyst Active Pd(0)L_n Poisoned_Catalyst Poisoned Pd-S Complex Active_Catalyst->Poisoned_Catalyst Sulfur Impurities Oxidized_Catalyst Inactive Pd(II) Active_Catalyst->Oxidized_Catalyst Oxygen Aggregated_Pd Palladium Black Active_Catalyst->Aggregated_Pd Thermal Stress/ Ligand Dissociation Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Side Reactions Product Coupled Product Active_Catalyst->Product Substrate This compound Substrate->Active_Catalyst Catalytic Cycle TroubleshootingWorkflow Start Low/No Yield in Coupling Reaction CheckPurity Verify Purity of All Reagents (Substrate, Base, Solvent) Start->CheckPurity Purify Purify Suspect Reagents (Recrystallization, Chromatography) CheckPurity->Purify Impurity Detected CheckCatalyst Confirm Catalyst Activity (Use fresh batch, run control) CheckPurity->CheckCatalyst Reagents Pure Purify->Start Re-run Reaction CheckCatalyst->Start Catalyst Inactive (Replace & Re-run) CheckSetup Ensure Inert Atmosphere (Degas solvent, purge vessel) CheckCatalyst->CheckSetup Catalyst Active CheckSetup->Start Setup Faulty (Correct & Re-run) OptimizeConditions Systematically Vary Parameters (Ligand, Base, Solvent, Temp.) CheckSetup->OptimizeConditions Setup is Correct Success Reaction Successful OptimizeConditions->Success Optimized

References

regioselectivity issues in the synthesis of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering regioselectivity challenges in the synthesis of 4-iodo-1-methyl-1H-indazole. We will dissect the common experimental pitfalls and provide robust, field-proven solutions based on fundamental mechanistic principles.

The synthesis of specifically substituted indazoles is a cornerstone of modern drug discovery, with the indazole scaffold being a privileged structure in numerous therapeutic agents.[1] However, the inherent chemical nature of the indazole ring presents significant challenges, particularly in controlling the site of substitution. This guide addresses the two primary regiochemical hurdles in preparing this compound:

  • N-Alkylation: Controlling methylation to occur exclusively at the N1 position over the N2 position.

  • C-Halogenation: Directing iodination specifically to the C4 position of the benzene ring.

We will address these issues through a series of frequently asked questions, providing not just protocols, but the causal chemical logic behind them.

Section 1: Troubleshooting N-Methylation Regioselectivity

The alkylation of an indazole substrate is a classic problem where a mixture of N1 and N2 isomers is often formed.[2] The ratio of these products is not random; it is dictated by a subtle interplay of factors including the base, solvent, and reaction temperature.

FAQ 1: I reacted 4-iodo-1H-indazole with methyl iodide and potassium carbonate in DMF and got a nearly 1:1 mixture of N1 and N2 isomers. Why is the reaction not selective?

This is a common outcome and is rooted in the fundamental properties of the indazole ring.

  • Annular Tautomerism: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is thermodynamically more stable and therefore predominates in solution.[3][4]

  • Kinetic vs. Thermodynamic Control: When you use a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, you are operating under kinetic control .[2][5]

    • The K₂CO₃ is not strong enough to fully and irreversibly deprotonate the indazole. Instead, a small equilibrium concentration of the indazolide anion exists.

    • In the predominant 1H-tautomer, the N2 nitrogen is generally considered more nucleophilic. It reacts faster with the electrophile (methyl iodide), leading to the N2-methyl product (the kinetic product).

    • Simultaneously, the N1 position can be deprotonated and alkylated, leading to the N1-methyl product, which is typically the more thermodynamically stable isomer.[4][6]

  • Solvent Effects: Polar aprotic solvents like DMF can stabilize the charged transition states leading to both isomers, often resulting in poor selectivity.[4]

Under these conditions, the reaction rates for N1 and N2 alkylation are comparable, leading to the mixture you observed.

FAQ 2: How can I achieve high selectivity for the desired N1-methyl isomer (this compound)?

To favor the N1 isomer, you must switch to conditions that promote thermodynamic control . This strategy ensures that the reaction proceeds to form the most stable product.

The most reliable method involves using a strong, non-nucleophilic base in a non-polar aprotic solvent.[4][6][7] This combination irreversibly generates the indazolide anion, allowing it to equilibrate before reacting with the electrophile. The subsequent alkylation occurs preferentially at the N1 position, which is less sterically hindered and leads to the more stable, neutral aromatic product.

This protocol is optimized for achieving high N1-regioselectivity.[4][8]

Materials:

  • 4-Iodo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-1H-indazole (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10-15 mL per mmol of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure the reaction is well-ventilated and vented properly.

  • Anion Formation: Stir the mixture at 0 °C for 30-45 minutes to ensure complete deprotonation and formation of the sodium indazolide salt.

  • Alkylation: Slowly add iodomethane (1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

N_Alkylation_Pathways

Table 1: Comparison of N-Methylation Conditions
BaseSolventControl TypePredominant ProductTypical N1:N2 RatioReference(s)
NaH THF Thermodynamic N1-Methyl >95:5 [4][6][8]
K₂CO₃DMFKineticMixture~1:1 to 1:2.5[4][5]
Cs₂CO₃DMFKineticMixture~2:1 to 1:1[4]
DIAD/PPh₃THFKineticN2-Methyl~1:2.5[4][6]

Section 2: Regioselectivity in Electrophilic Iodination

Controlling the position of substitution on the indazole's benzene ring is equally challenging. Direct electrophilic attack on 1-methyl-1H-indazole often yields a mixture of isomers, as the pyrazole ring's directing effects are complex.[9]

FAQ 3: I attempted a direct iodination of 1-methyl-1H-indazole using I₂ and NaHCO₃, but my NMR shows a complex mixture of products. How can I selectively iodinate at the C4 position?

Direct iodination of a 1-alkyl-indazole is notoriously difficult to control. The electronic properties of the fused heterocyclic system activate multiple positions on the benzene ring (typically C3, C5, and C7) for electrophilic substitution, making C4 a minor product.[9][10]

The most robust and regioselective method to synthesize 4-iodo-substituted indazoles is to introduce the iodine before the N-methylation step, using a precursor that guarantees C4-selectivity. The Sandmeyer reaction, starting from 4-amino-1H-indazole, is the gold standard for this transformation.[10]

Materials:

  • 4-Amino-1H-indazole

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

Procedure:

  • Setup: Suspend 4-amino-1H-indazole (1.0 equiv) in an aqueous solution of HCl (e.g., 3M) in a flask and cool to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in cold water. Add this solution dropwise to the indazole suspension, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: Prepare a solution of potassium iodide (1.5 equiv) in water. Add this KI solution dropwise to the cold diazonium salt solution. You may observe gas evolution (N₂).

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for 2-4 hours or until the reaction is complete (monitored by TLC/LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude 4-iodo-1H-indazole can then be purified by column chromatography or recrystallization.

This intermediate is now ready for the selective N1-methylation described in Protocol 1.

Section 3: Overall Workflow and Isomer Characterization

Based on the principles discussed, a clear and reliable synthetic strategy emerges.

FAQ 4: What is the recommended overall synthetic sequence and how do I confirm the final product's identity?

The most effective pathway to minimize isomeric impurities is a two-step sequence that resolves regioselectivity at each stage.

Synthetic_Workflow

After synthesis, it is critical to unambiguously confirm the structure and rule out the N2-isomer. Advanced 2D NMR techniques are essential for this task.[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the most definitive method for assigning the methyl group's position.

    • N1-Methyl Isomer: Expect a 3-bond correlation (³J) between the N-CH₃ protons and the indazole ring's C7a carbon.

    • N2-Methyl Isomer: Expect a 3-bond correlation (³J) between the N-CH₃ protons and the C3 carbon.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.

    • N1-Methyl Isomer: An NOE should be observed between the N-CH₃ protons and the H7 proton on the benzene ring.

    • N2-Methyl Isomer: An NOE should be observed between the N-CH₃ protons and the H3 proton on the pyrazole ring.

NMR_Logic

References

Validation & Comparative

A Comparative Guide to 4-Iodo-1-Methyl-1H-Indazole and its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic functionalization of this bicyclic heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various modifications, iodination offers a versatile handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth comparison of 4-iodo-1-methyl-1H-indazole with its other iodo-indazole isomers, offering insights into their synthesis, reactivity, and potential biological significance to aid researchers in their drug development endeavors.

The Synthetic Challenge: Regioselectivity in Indazole Iodination

The synthesis of specific iodo-indazole isomers is a non-trivial pursuit, with regioselectivity being the primary hurdle. Direct electrophilic iodination of the indazole core often yields a mixture of isomers, with the outcome heavily influenced by the directing effects of existing substituents and reaction conditions.[3]

For instance, the direct iodination of 3-methyl-1H-indazole is unlikely to be a viable route for the large-scale production of the 4-iodo isomer, as substitution at other positions, particularly the more electronically activated ones, is likely to compete.[4] To achieve regioselective synthesis of 4-iodo-indazoles, more elaborate strategies are often necessary.

Plausible Synthetic Routes to 4-Iodo-Indazoles:

Two promising, albeit multi-step, approaches for the regioselective synthesis of 4-iodo-indazoles include:

  • Via a Boronic Acid Intermediate: This method involves the initial synthesis of an indazole-4-boronic acid, which can then be converted to the corresponding iodide. This strategy offers excellent control over regioselectivity.[4]

  • Via a Sandmeyer Reaction: This classic transformation proceeds through a 4-amino-indazole intermediate. Diazotization followed by treatment with an iodide source, such as potassium iodide, yields the desired 4-iodo-indazole.[4]

cluster_0 Sandmeyer Reaction Pathway 3-Methyl-4-nitro-1H-indazole 3-Methyl-4-nitro-1H-indazole 4-Amino-3-methyl-1H-indazole 4-Amino-3-methyl-1H-indazole 3-Methyl-4-nitro-1H-indazole->4-Amino-3-methyl-1H-indazole Reduction Diazonium Salt Diazonium Salt 4-Amino-3-methyl-1H-indazole->Diazonium Salt Diazotization (NaNO2, H+) 4-Iodo-3-methyl-1H-indazole 4-Iodo-3-methyl-1H-indazole Diazonium Salt->4-Iodo-3-methyl-1H-indazole Iodination (KI)

Caption: A plausible Sandmeyer reaction workflow for the synthesis of 4-iodo-3-methyl-1H-indazole.

Comparative Reactivity in Cross-Coupling Reactions

Iodo-indazoles are invaluable building blocks in drug discovery, primarily serving as electrophilic partners in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.[5] The position of the iodine atom on the indazole ring significantly dictates the substrate's reactivity.[6]

General Reactivity Trends:

The reactivity of aryl iodides in palladium-catalyzed couplings is governed by the ease of the oxidative addition step.[6] Generally, the reactivity follows the order: I > OTf > Br >> Cl.[7] Therefore, iodo-indazoles are highly reactive coupling partners.

Electronic effects play a crucial role, with electron-withdrawing groups on the indazole ring generally increasing reactivity.[6] The C3 position is often considered the most electron-deficient and, consequently, the most reactive towards oxidative addition.[5]

Suzuki-Miyaura Coupling:

A cornerstone for C-C bond formation, the Suzuki-Miyaura reaction's efficiency with iodo-indazoles is position-dependent. While direct comparative data for all isomers under identical conditions is scarce, studies on related systems provide valuable insights. For dihalogenated indazoles, such as 5-bromo-3-iodo-indazole, selective coupling at the more reactive C-I bond can be achieved.[8][9]

Sonogashira Coupling:

This reaction is instrumental in introducing alkynyl moieties. The reactivity of iodo-indazoles in Sonogashira coupling is generally high.[6] For 3-iodoindazoles, N-protection is often crucial to prevent side reactions and catalyst inhibition.[10] Similar to the Suzuki reaction, in di-halogenated indazoles, the Sonogashira coupling can be directed selectively to the iodo-substituted position.[8]

Buchwald-Hartwig Amination:

The formation of C-N bonds via Buchwald-Hartwig amination is a powerful tool in medicinal chemistry.[11] Aryl iodides are highly competent substrates for this transformation.[6] Studies on bromoindazoles suggest that the halogen's position influences reactivity, with the 5-position appearing slightly more reactive than the 4- and 6-positions under specific conditions.[6] Given that iodides are more reactive than bromides, this compound is expected to be an excellent substrate for C-N bond formation.[6]

cluster_1 General Cross-Coupling Workflow Iodo-indazole Isomer Iodo-indazole Isomer Reaction Mixture Reaction Mixture Iodo-indazole Isomer->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Coupled Product Coupled Product Reaction Mixture->Coupled Product Pd Catalyst, Base, Solvent, Heat

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions of iodo-indazole isomers.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Iodo-indazoles

This protocol is a generalized representation based on literature procedures.[12]

  • Materials:

    • N-protected Iodo-indazole (1.0 equiv)

    • Organoboron reagent (1.2 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Solvent (e.g., DME/water, 1,4-dioxane/water)

  • Procedure:

    • To a reaction vessel, add the N-protected iodo-indazole, organoboron reagent, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Spectroscopic Differentiation of Iodo-Indazole Isomers

The unambiguous characterization of iodo-indazole isomers is critical, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable.[2] The position of the iodo and methyl groups on the indazole ring creates distinct electronic environments, leading to characteristic chemical shifts in ¹H and ¹³C NMR spectra.[13][14]

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound (Predicted) Distinct aromatic proton signals influenced by the anisotropic effect of the iodine at C4 and the methyl group at N1.The C4 signal would be significantly shifted to a higher field due to the heavy atom effect of iodine.N/A
5-Iodo-3-phenyl-1H-indazole 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70[15]
3-Iodo-6-methyl-4-nitro-1H-indazole (Predicted) ~14.1 (s, 1H, NH), 7.95 (s, 1H, H-5), 7.60 (s, 1H, H-7)~92.5 (C3), ~148.0 (C4)[13]
3-Iodo-6-methyl-5-nitro-1H-indazole (Predicted) ~13.5 (s, 1H, NH), H-4 typically a doublet with a small coupling constant, H-7 also a doublet.~90.0 (C3), ~120.0 (C4)[14]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2]

    • Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Biological Significance and Structure-Activity Relationships

The indazole nucleus is a key pharmacophore in a multitude of biologically active compounds, with a significant number of approved drugs and clinical candidates featuring this scaffold.[16] Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[16]

The introduction of a halogen atom, such as iodine, and its position on the indazole ring can profoundly influence a molecule's biological activity.[17] This is due to the halogen's ability to modulate factors such as:

  • Lipophilicity: Affecting cell permeability and oral absorption.

  • Metabolic Stability: Halogenation can block sites of metabolism, improving the drug's half-life.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

In the context of kinase inhibitors, a major application of indazole derivatives, the substitution pattern is critical for achieving potency and selectivity.[18][19] While no specific biological activities have been reported for this compound, its structural similarity to other active indazoles suggests it is a valuable building block for the synthesis of novel therapeutic agents. The positional isomerism of substituents on the indazole core can have a profound effect on biological activity, highlighting the importance of synthesizing and evaluating a diverse range of isomers.[20][21]

Conclusion

This compound and its positional isomers represent a rich chemical space for the exploration and development of novel therapeutics. While the synthesis of the 4-iodo isomer presents regioselectivity challenges, strategic synthetic planning can provide access to this and other specific isomers. The position of the iodine atom is a critical determinant of reactivity in key cross-coupling reactions, offering a handle for selective functionalization. Furthermore, the nuanced effects of substituent positioning on the biological activity of the indazole scaffold underscore the importance of a comprehensive understanding of these isomers. This guide provides a foundational framework for researchers to navigate the synthesis, functionalization, and potential applications of this important class of molecules in the pursuit of innovative medicines.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Iodo-1-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Untapped Potential of 4-Iodo-1-Methyl-1H-Indazole

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, stands as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is the cornerstone of numerous biologically active molecules, including several FDA-approved drugs like the kinase inhibitors Axitinib and Pazopanib, highlighting its therapeutic significance.[3][4] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6]

This guide focuses on a specific, yet underexplored, derivative: This compound . The strategic placement of substituents on the indazole core is critical for modulating its biological effects. The methyl group at the N1 position and, notably, the iodine atom at the C4 position, are significant. The iodine atom not only influences the molecule's electronic and steric properties but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a broad chemical space.[1]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural framework strongly suggests potential for bioactivity.[1] This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to systematically screen this class of compounds. We will leverage established protocols and comparative data from closely related indazole analogues to build a robust, evidence-based screening strategy. We will explore the three primary pillars of indazole bioactivity: anticancer, antimicrobial, and anti-inflammatory effects, providing detailed experimental methodologies and the scientific rationale behind them.

I. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The application of indazole derivatives in oncology is well-established, primarily due to their ability to function as potent kinase inhibitors.[4][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[4] By inhibiting specific kinases, indazole compounds can halt cell proliferation, induce apoptosis, and prevent metastasis.[7][8]

Causality Behind Experimental Choice: The MTT Assay

To assess the cytotoxic potential of this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational screening method. This colorimetric assay is a reliable and high-throughput method to measure a compound's effect on cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) – a key metric of a compound's potency.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in the cell culture medium and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Comparative Performance Data: Indazole Derivatives vs. Cancer Cell Lines

The following table summarizes the reported IC₅₀ values for various indazole derivatives, providing a benchmark for evaluating new compounds like this compound.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 2f 4T1 (Breast Cancer)0.23[8]
Compound 2f A549 (Lung Cancer)1.15[8]
Compound 13a A549 (Lung Cancer)<0.11 (more potent than control)[10]
Compound 13e MCF7 (Breast Cancer)<0.11 (more potent than control)[10]
Compound 13j HT-29 (Colon Cancer)<0.93 (more potent than control)[10]
Mechanism of Action & Signaling Pathways

Potent indazole derivatives often induce apoptosis. For instance, compound 2f was shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[7][8] It also disrupted the mitochondrial membrane potential and increased reactive oxygen species (ROS), further pushing the cells towards programmed death.[7][8]

Caption: Kinase inhibition by an indazole derivative to block cell proliferation.

II. Antimicrobial Activity Screening: Combating Pathogenic Microbes

Nitrogen-containing heterocycles, including indazoles, are a cornerstone of antimicrobial drug discovery.[11][12] They have demonstrated efficacy against a range of bacterial and fungal pathogens.[13][14] The screening of this compound derivatives for antimicrobial properties is a logical step in defining their biological profile.

Causality Behind Experimental Choice: Agar Well Diffusion

The agar well diffusion method is a widely used, preliminary screening technique to assess a compound's antimicrobial activity. It is straightforward, cost-effective, and provides a clear qualitative (and semi-quantitative) measure of a compound's ability to inhibit microbial growth. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Experimental Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Escherichia coli, Bacillus megaterium, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Seeding: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Use a standard antibiotic (e.g., Streptomycin) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Data Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Comparative Performance Data: Antimicrobial Activity of Indazole Derivatives

This table presents antimicrobial screening data for N-methyl-3-aryl indazoles, offering a comparative baseline.

Compound IDTest OrganismZone of Inhibition (cm)Standard (Streptomycin)Reference
5i Xanthomonas campestris2.32.8[12][13]
5f Xanthomonas campestris2.22.8[12][13]
5a Xanthomonas campestris2.12.8[12][13]
5j Bacillus megaterium1.63.7[12][13]
5a Bacillus megaterium1.53.7[12][13]

Note: Data is presented in cm as per the source. MIC (Minimum Inhibitory Concentration) tests would be the next step for quantitative analysis.[13]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare & Pour Sterile Agar B Prepare Standardized Microbial Inoculum C Seed Agar Plate with Inoculum B->C D Punch Wells in Agar C->D E Load Wells with Test Compound D->E F Incubate Plates (24-48h) E->F G Measure Zone of Inhibition (mm) F->G H Compare to Controls G->H

Caption: Standard workflow for the antimicrobial agar well diffusion assay.

III. Anti-inflammatory Activity Screening: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Heterocyclic compounds, including indazoles, have been investigated for their potential to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX).[15][16]

Causality Behind Experimental Choice: Protein Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation. The inhibition of protein denaturation assay serves as a simple and effective in vitro screening method for anti-inflammatory activity. Many anti-inflammatory drugs, such as diclofenac, show dose-dependent inhibition of heat-induced protein denaturation. This assay provides a preliminary indication of a compound's ability to stabilize proteins and, by extension, its potential anti-inflammatory action.

Experimental Protocol: Inhibition of Protein Denaturation
  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound solution (at various concentrations) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling: Cool the samples for 10 minutes.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard drug like Diclofenac Sodium is used as a positive control.[15]

Comparative Performance Data: Anti-inflammatory Activity of Heterocycles

This table shows the anti-inflammatory activity of various heterocyclic compounds, providing a reference point for new indazole derivatives.

Compound ClassTest Compound% Inhibition of DenaturationStandard DrugReference
Pyrimidines Compound 106>69% (Potent)Ibuprofen (69%)[17]
Pyrazoles Compound 11~95% (Significant)Diclofenac[15]
Pyrazoles Compound 12~98% (Significant)Diclofenac[15]
Indoles Compound 7High (Potent)Phenylbutazone[16]
Mechanism of Action & Signaling Pathways

Chronic inflammation is often driven by signaling pathways like the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[18] This pathway controls the transcription of DNA, cytokine production, and cell survival. Small molecule inhibitors can target various components of this pathway to suppress the production of pro-inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Degradation Ubiquitination & Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Indazole Indazole Derivative Indazole->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.

Conclusion

The this compound scaffold represents a promising, albeit underexplored, platform for the development of novel therapeutic agents. While direct experimental data for this specific derivative is emerging, the well-documented and diverse biological activities of the broader indazole family provide a compelling rationale for its systematic investigation.

This guide offers a validated, multi-pronged screening strategy grounded in established scientific principles. By employing standardized assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently characterize the biological profile of novel this compound derivatives. The comparative data and mechanistic insights provided herein serve as crucial benchmarks for interpreting results and guiding further structure-activity relationship (SAR) studies. The ultimate goal is to unlock the full therapeutic potential of this versatile and privileged heterocyclic scaffold.

References

The 4-Iodo-1-methyl-1H-indazole Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential through Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The indazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. This guide focuses on a specific, yet underexplored, variant: the 4-iodo-1-methyl-1H-indazole scaffold. The strategic placement of the iodine atom at the C4 position presents a versatile handle for synthetic elaboration, allowing for a systematic exploration of the chemical space to optimize biological activity.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on initiating and conducting structure-activity relationship (SAR) studies on this compound analogs. Due to the limited availability of specific SAR data for this particular scaffold in the public domain, this guide will provide a framework for a proposed investigation, outlining synthetic strategies, key biological assays, and a systematic approach to analog design.

The Rationale for Targeting the this compound Scaffold

The indazole nucleus is a key pharmacophore in several FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib.[4] The 1H-indazole tautomer is generally more thermodynamically stable, making it a reliable starting point for drug design.[5] The introduction of a methyl group at the N1 position can enhance metabolic stability and modulate binding interactions with biological targets.

The iodine atom at the C4 position is of particular strategic importance. It serves as a versatile synthetic handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3] This allows for the rapid generation of a diverse library of analogs to probe the structure-activity landscape around the indazole core.

Proposed Structure-Activity Relationship (SAR) Investigation

A systematic SAR study is proposed to unlock the therapeutic potential of the this compound scaffold. The primary focus of this investigation will be on the derivatization at the C4 position, with secondary explorations of modifications at other positions of the indazole ring.

Phase 1: Derivatization at the C4 Position

The initial phase of the SAR study will involve the synthesis of a focused library of analogs with diverse substituents at the C4 position. The objective is to probe the effect of steric bulk, electronics, and hydrogen bonding potential on biological activity.

Proposed Analogs:

Analog ID R Group (at C4) Rationale
A1 PhenylIntroduction of a simple aromatic ring.
A2 4-FluorophenylProbing the effect of an electron-withdrawing group.
A3 4-MethoxyphenylProbing the effect of an electron-donating group.
A4 4-(Dimethylamino)phenylIntroducing a basic nitrogen for potential salt formation and hydrogen bonding.
A5 Pyridin-4-ylIntroducing a heteroaromatic ring to modulate solubility and potential for hydrogen bonding.
A6 Thiophen-2-ylExploring the impact of a different heteroaromatic system.
A7 PhenylethynylIntroducing a rigid, linear linker.
A8 N-PhenylaminoExploring the effect of a flexible amino linker.
Phase 2: Exploration of Other Positions (if promising activity is observed in Phase 1)

Based on the initial findings, a secondary exploration of other positions on the indazole ring can be undertaken to fine-tune activity and selectivity. This could include modifications of the N1-methyl group or substitution at other available positions on the benzene ring.

Experimental Protocols

General Synthetic Workflow for C4-Substituted Analogs

The synthesis of the proposed analogs will leverage the reactivity of the C4-iodo group in palladium-catalyzed cross-coupling reactions.

G start This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald product_aryl C4-Aryl/Heteroaryl Analogs (A1-A6) suzuki->product_aryl product_alkynyl C4-Alkynyl Analogs (A7) sonogashira->product_alkynyl product_amino C4-Amino Analogs (A8) buchwald->product_amino

Caption: Proposed synthetic workflow for C4-derivatization.

Step-by-Step Protocol for Suzuki-Miyaura Coupling (Analog A1):

  • To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a base, for example, aqueous sodium carbonate (2.0 M, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-1-methyl-1H-indazole (A1).

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Evaluation: Kinase and PARP Inhibition Assays

Given that indazole derivatives are prominent as both kinase and PARP inhibitors, initial screening against a panel of relevant targets is recommended.[6][7]

Kinase Inhibition Assay (General Protocol):

A luminescence-based assay can be used to measure the activity of a specific kinase.

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, a suitable substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • After the incubation period, add a reagent that quantifies the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values from the dose-response curves.

PARP-1 Inhibition Assay (General Protocol):

A common method for assessing PARP-1 inhibition is a cell-based assay that measures the potentiation of DNA-damaging agents.

  • Seed cancer cells with known DNA repair deficiencies (e.g., BRCA1/2 mutations) in a 96-well plate.

  • Treat the cells with a serial dilution of the test compounds in combination with a fixed concentration of a DNA-damaging agent (e.g., temozolomide).

  • Incubate the cells for a sufficient period (e.g., 72 hours).

  • Assess cell viability using a standard method such as the MTT assay.

  • Determine the EC₅₀ values, which represent the concentration of the compound that causes a 50% reduction in cell viability in the presence of the DNA-damaging agent.[6]

Data Presentation and Interpretation

The results of the biological assays should be summarized in a clear and concise table to facilitate the identification of SAR trends.

Hypothetical Data Table for Kinase Inhibition:

Analog ID R Group (at C4) Kinase X IC₅₀ (µM) Kinase Y IC₅₀ (µM)
A1 Phenyl5.2>10
A2 4-Fluorophenyl1.88.5
A3 4-Methoxyphenyl7.9>10
A4 4-(Dimethylamino)phenyl0.94.3
A5 Pyridin-4-yl2.56.1
A6 Thiophen-2-yl4.1>10
A7 Phenylethynyl9.8>10
A8 N-Phenylamino12.3>10

Interpretation of Hypothetical Data:

  • Electronic Effects: The electron-withdrawing fluorine at the 4-position of the phenyl ring (A2) improves potency compared to the unsubstituted phenyl (A1), while the electron-donating methoxy group (A3) is detrimental.

  • Hydrogen Bonding and Basicity: The introduction of a basic dimethylamino group (A4) significantly enhances potency, suggesting a potential key interaction in the kinase active site. The pyridyl group (A5) also shows improved activity over the phenyl ring.

  • Steric and Conformational Effects: The rigid, linear alkynyl substituent (A7) and the flexible amino linker (A8) are not well-tolerated, indicating that a direct connection of an aromatic or heteroaromatic ring at the C4 position is preferred.

G cluster_0 SAR Cycle design Analog Design synthesis Synthesis design->synthesis testing Biological Testing synthesis->testing analysis Data Analysis & SAR testing->analysis analysis->design

Caption: The iterative process of a structure-activity relationship study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While specific SAR data for this analog series is currently limited, this guide provides a comprehensive framework for initiating such an investigation. By systematically exploring the chemical space around this versatile core, particularly at the C4 position, researchers can uncover key structural features that govern biological activity. The proposed synthetic strategies and biological evaluation protocols offer a clear path forward for unlocking the full therapeutic potential of this exciting class of compounds. Further studies, including lead optimization, in vivo efficacy, and pharmacokinetic profiling, will be essential to translate these initial findings into clinically viable drug candidates.

References

Introduction: The Strategic Importance of the Indazole Scaffold and its Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Profile of 4-Iodo-1-methyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents, including treatments for cancer and inflammatory diseases.[1] The ability to precisely functionalize this bicyclic heterocycle is paramount in drug discovery and development, enabling the systematic exploration of structure-activity relationships. Among the various synthetic handles, iodo-indazoles represent superior electrophilic partners in cross-coupling reactions, offering an optimal balance of high reactivity and stability.[2]

This guide focuses specifically on this compound, a key building block for introducing molecular diversity at the C4 position. We will provide a comparative analysis of its kinetic behavior in pivotal palladium-catalyzed cross-coupling reactions. While direct, comprehensive kinetic studies on this specific isomer are not extensively published, we can construct a robust predictive model of its reactivity by synthesizing data from related iodo-indazole isomers and foundational principles of organometallic chemistry.[2][3] Understanding the kinetics of these transformations is not merely an academic exercise; it is essential for rational reaction optimization, enabling researchers to enhance yields, minimize reaction times, and control impurity profiles in the synthesis of complex pharmaceutical intermediates.

Pillar 1: The Mechanistic Underpinnings of Reactivity in Cross-Coupling

The efficiency of palladium-catalyzed cross-coupling reactions is governed by the kinetics of three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: This is frequently the rate-determining step of the overall cycle.[5][6] A Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate. The reactivity of aryl halides in this step follows the well-established trend: I > OTf > Br >> Cl .[7] This trend is inversely correlated with the carbon-halogen bond dissociation energy; the weaker C-I bond leads to a lower activation energy for oxidative addition, making this compound an inherently highly reactive substrate.[6]

  • Transmetalation: The organic moiety from an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center. This step is critically influenced by the choice of base, which activates the organometallic reagent.[7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. The steric and electronic properties of the phosphine ligands play a crucial role in promoting this final, product-forming step.[4]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation (R-M) end_point oa_complex->end_point M-X trans_complex->pd0 Reductive Elimination (Ar-R) trans_complex->end_point Ar-R start_point

Figure 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Pillar 2: Comparative Reactivity & Data Analysis

The reactivity of an iodo-indazole isomer is a nuanced interplay of electronic and steric factors.[2] While the C3 position is often considered the most electron-deficient and thus highly reactive, the C4 position is also a competent site for coupling, influenced by the electronic nature of the fused benzene ring and the N1-methyl substituent.

The following tables collate data from the literature for various iodo-indazole isomers in key cross-coupling reactions. It is critical to note that these data are compiled from different studies with varying conditions and should be used for qualitative comparison rather than direct quantitative analysis of reaction rates.[2]

Table 1: Suzuki-Miyaura Coupling of Iodo-Indazole Isomers

The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[3] The N1-methyl group in our target compound obviates the need for a protecting group, which is often required for couplings at other positions to prevent catalyst inhibition.[2]

Iodo-Indazole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazole2-Furanboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O801295[2]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane120 (µW)0.6787[2]
7-Bromo-4-sulfonamido-1H-indazole*(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100282[2][8]
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802Good[9] (Adapted)

Note: Data for a bromo-indazole is included to highlight the high reactivity achievable even with less reactive halogens under optimized conditions.

Table 2: Buchwald-Hartwig Amination of Iodo-Heterocycles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[4][10] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic turnover.[10]

Iodo-Heterocycle IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001692[2]
This compound AnilinePd(OAc)₂ / RuPhosNaOtBuToluene1004-24Expected High[10] (Adapted)
4-Iodopyrazole*AnilinePd₂(dba)₃ / XantphosK₃PO₄Dioxane1102485[2]

Note: Data for 4-iodopyrazole is included as a related heterocyclic analog to provide insight due to the scarcity of direct kinetic data on 4-iodo-indazole amination.[2]

Pillar 3: Self-Validating Protocols & Experimental Design

The following sections provide detailed, robust protocols for key cross-coupling reactions and a general workflow for conducting kinetic analysis. These are designed to serve as a validated starting point for your research.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for related iodo-heterocycles.[7][9]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general methodologies for the amination of aryl halides.[10]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube. Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and seal the tube. Remove from the glovebox (if used).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine coupling partner (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Heat the sealed reaction mixture with stirring in a preheated oil bath at 100-110 °C.

  • Monitoring & Workup: Monitor the reaction as described above. Upon completion, cool to room temperature, pass the mixture through a short plug of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Workflow for Kinetic Analysis

Accurate kinetic studies require careful experimental design to ensure data is reproducible and meaningful.

Kinetic_Analysis_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution & Monitoring cluster_analysis 3. Analysis & Data Processing prep Prepare Stock Solutions (Substrate, Catalyst, Internal Standard) setup Assemble & Inert Reaction Vessel (e.g., Jacketed Reactor) prep->setup add Add Reagents & Initiate Reaction (t = 0) setup->add sample Withdraw Aliquots at Defined Time Intervals add->sample quench Immediately Quench Aliquot (e.g., Cold Solvent, Dilution) sample->quench quench->sample Repeat for reaction duration analyze Analyze Samples (GC-MS, HPLC, or NMR) quench->analyze plot Plot [Concentration] vs. Time analyze->plot determine Determine Initial Rate (v_0) and Rate Constant (k) plot->determine

Figure 2: Standardized Workflow for a Reaction Kinetics Experiment.

Conclusion and Future Outlook

This compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its kinetic profile is dominated by the facile oxidative addition step, characteristic of aryl iodides. While direct comparative rate data remains a field for future investigation, the available literature on related isomers and fundamental mechanistic principles allows for the rational design of efficient synthetic protocols. The N1-methyl group provides a distinct advantage by preventing potential catalyst inhibition, simplifying reaction optimization compared to N-H free indazoles.

Future work should focus on performing direct, head-to-head kinetic comparisons of all iodo-indazole isomers under standardized conditions. Such studies, employing the workflow outlined above, would provide invaluable quantitative data on the electronic and steric effects governing reactivity around the indazole core, further empowering medicinal chemists to design and execute novel synthetic strategies with greater precision and efficiency.

References

A Spectroscopic Guide to the Delineation of 1-methyl- and 2-methyl-4-iodo-indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The regiochemistry of substitution on the indazole nitrogen, particularly N1 versus N2 alkylation, is a critical determinant of a molecule's three-dimensional structure, and consequently, its pharmacological activity. The subtle difference between 1-methyl and 2-methyl-4-iodo-indazole can lead to profound variations in biological outcomes. Therefore, unambiguous structural elucidation is paramount.

The Structural Imperative: Why N1 vs. N2 Methylation Matters

The position of the methyl group on the indazole nitrogen fundamentally alters the electronic distribution and steric environment of the bicyclic system. In the 1-methyl isomer, the methyl group is attached to the nitrogen atom that is part of the five-membered ring and adjacent to the fused benzene ring. In the 2-methyl isomer, the methyl group is on the nitrogen atom that is further from the fusion point. This seemingly minor positional shift has significant consequences for the molecule's interaction with biological targets.

G cluster_0 1-Methyl-4-iodo-indazole cluster_1 2-Methyl-4-iodo-indazole a N1 Methylation b Altered H-bonding Potential a->b c Modified Dipole Moment a->c d Distinct Receptor Binding b->d c->d x N2 Methylation y Different Steric Profile x->y z Altered Solubility x->z w Unique Pharmacological Activity y->w z->w

Caption: Logical relationship between N-methylation position and resulting physicochemical and biological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between the 1- and 2-methyl-4-iodo-indazole isomers. The chemical shifts of both the protons and carbons in the indazole ring system are highly sensitive to the position of the methyl group.

¹H NMR Spectroscopy: A Tale of Two Isomers

The most telling diagnostic signals in the ¹H NMR spectrum are those of the N-methyl protons and the aromatic protons.

  • N-Methyl Protons: The N-methyl protons of the 1-methyl isomer are expected to appear at a slightly different chemical shift compared to the 2-methyl isomer due to the differing electronic environments of the N1 and N2 positions.

  • Aromatic Protons: The most significant differences will be observed in the aromatic region. The electronic effect of the N-methyl group influences the chemical shifts of the protons on the benzene ring. For the 1-methyl isomer, the proton at the 7-position (H-7) is typically the most downfield of the aromatic protons. In contrast, for the 2-methyl isomer, the chemical shifts of the aromatic protons will be shifted, often with a more pronounced effect on the proton at the 3-position (H-3).[1] Advanced NMR techniques like NOESY can be employed for unambiguous assignment, where a cross-peak between the N-methyl protons and a nearby aromatic proton would confirm the regiochemistry.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted δ (ppm) for 1-methyl-4-iodo-indazolePredicted δ (ppm) for 2-methyl-4-iodo-indazoleMultiplicityCoupling Constant (J, Hz)
N-CH₃~3.8~4.1s-
H-3~7.9~7.8s-
H-5~7.2~7.1t~7.8
H-6~7.0~6.9d~8.4
H-7~7.5~7.4d~7.2

Note: These are predicted values based on analogous structures and may vary from experimental values.[3][4]

¹³C NMR Spectroscopy: Corroborating Evidence

The ¹³C NMR spectra provide complementary information for structural confirmation. The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C3a, and C7a, are diagnostic for the position of N-methylation.[5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted δ (ppm) for 1-methyl-4-iodo-indazolePredicted δ (ppm) for 2-methyl-4-iodo-indazole
N-CH₃~35~45
C3~135~125
C3a~140~148
C4~95~98
C5~128~127
C6~121~120
C7~110~118
C7a~125~122

Note: These are predicted values based on analogous structures and may vary from experimental values.[5][6]

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Isomer Mixture purify Chromatographic Separation (e.g., HPLC) start->purify isomer1 Isomer 1 (e.g., 1-methyl) purify->isomer1 isomer2 Isomer 2 (e.g., 2-methyl) purify->isomer2 nmr NMR Spectroscopy (¹H, ¹³C, 2D) isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ir isomer2->ms elucidate Structural Elucidation nmr->elucidate ir->elucidate ms->elucidate

Caption: A generalized workflow for the separation and spectroscopic characterization of indazole isomers.[7]

Vibrational Spectroscopy (FT-IR): A Fingerprint of Isomeric Identity

Infrared spectroscopy provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Key Diagnostic IR Absorption Bands

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Observations
C-H (aromatic) stretch3100-3000Present in both isomers.
C-H (aliphatic) stretch3000-2850Present in both isomers.
C=C and C=N stretching1620-1450The pattern and intensity of these bands may differ slightly between the isomers due to changes in ring electronics.
C-H bending (out-of-plane)900-675The substitution pattern on the benzene ring will influence the position of these bands, potentially offering a point of differentiation.[8]
C-N stretching1350-1000The C-N stretching frequencies may show minor shifts between the N1 and N2 methylated isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural clues through analysis of fragmentation patterns. Both 1-methyl- and 2-methyl-4-iodo-indazole have the same molecular formula (C₈H₇IN₂) and therefore the same molecular weight (258.06 g/mol ).

Under electron ionization (EI), the fragmentation patterns may show subtle differences. The initial loss of a methyl radical (•CH₃) or an iodine atom (•I) are plausible fragmentation pathways. The relative abundance of the resulting fragment ions could differ between the two isomers due to the different stabilities of the precursor molecular ions and the resulting fragment ions.[9][10] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and any significant fragments.[11]

Predicted Fragmentation Pathways

  • [M]⁺• → [M-CH₃]⁺: Loss of the methyl group.

  • [M]⁺• → [M-I]⁺: Loss of the iodine atom.

  • [M]⁺• → [M-HCN]⁺•: A common fragmentation pathway for nitrogen-containing heterocycles.[12]

The relative intensities of these fragment ions will be key to distinguishing the isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-methyl- and 2-methyl-4-iodo-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.[7]

  • 2D NMR: If assignments are ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity. NOESY or ROESY experiments can be used to determine through-space proximity, which is definitive for assigning the N-methyl position.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.[13]

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) for accurate mass determination.[7]

  • Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for the molecular ion and key fragments.[11]

Conclusion

The differentiation of 1-methyl- and 2-methyl-4-iodo-indazole is a critical analytical challenge that can be confidently addressed through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy, particularly with the aid of 2D techniques like NOESY, stands as the most definitive method for assigning the regiochemistry of N-methylation. ¹³C NMR, FT-IR, and mass spectrometry provide essential corroborating data to ensure an unambiguous structural assignment. By understanding the predicted spectroscopic differences outlined in this guide, researchers can confidently navigate the synthesis and characterization of these important indazole isomers, accelerating the pace of drug discovery and development.

References

Assessing the Drug-like Properties of 4-iodo-1-methyl-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the chemical backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] This guide provides an in-depth analysis of the drug-like properties of 4-iodo-1-methyl-1H-indazole derivatives, a class of compounds with significant potential for further development. Due to the limited availability of direct experimental data for this specific substitution pattern, this guide will leverage predictive models and provide a comparative assessment against well-characterized, clinically successful indazole-containing drugs, namely Pazopanib and Axitinib. Furthermore, we will detail the essential experimental protocols required to validate these properties, ensuring a rigorous and scientifically sound evaluation.

The Indazole Scaffold: A Foundation for Drug Design

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[3] Their structural rigidity and ability to participate in various intermolecular interactions make them ideal for designing molecules that can bind to biological targets with high affinity and specificity. The introduction of different substituents onto the indazole ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, a critical aspect of drug development.[1] The methylation at the N1 position and iodination at the C4 position of the indazole core in this compound derivatives are expected to modulate their lipophilicity, metabolic stability, and target engagement.

Comparative Analysis of Physicochemical Properties

To gauge the potential of this compound derivatives as orally bioavailable drugs, we can predict their properties based on established computational models and compare them against the known characteristics of Pazopanib and Axitinib. A key initial assessment is the adherence to Lipinski's Rule of Five, a guideline used to evaluate the drug-likeness of a chemical compound.[5][6][7]

PropertyThis compound (Predicted)Pazopanib (Experimental)Axitinib (Experimental)Lipinski's Rule of Five Guideline
Molecular Weight (Da) ~272.09437.52386.47< 500
cLogP ~3.1~4.6~3.4< 5
Hydrogen Bond Donors 022< 5
Hydrogen Bond Acceptors 275< 10

Table 1: Comparison of physicochemical properties of this compound with approved indazole-containing drugs, Pazopanib and Axitinib, in the context of Lipinski's Rule of Five.

As indicated in Table 1, the predicted properties of this compound comfortably fall within the parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The comparison with Pazopanib and Axitinib, both successful oral medications, further strengthens this initial assessment.[8][9]

Experimental Protocols for Assessing Drug-like Properties

While computational predictions are valuable for initial screening, experimental validation is paramount. The following section details the standard protocols for determining key drug-like properties.

Kinetic Solubility Assay

A compound's aqueous solubility is a critical determinant of its absorption.[10] The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate this property.[11][12]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).[13]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[13]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.[13]

  • Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound is quantified by LC-MS/MS.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_to_pbs Add to PBS (pH 7.4) serial_dilution->add_to_pbs incubation Incubate (2h, RT) add_to_pbs->incubation nephelometry Measure Turbidity (Nephelometry) incubation->nephelometry Primary Method lcms Quantify Supernatant (LC-MS/MS) incubation->lcms Optional, Higher Precision result Determine Kinetic Solubility nephelometry->result lcms->result

Caption: Workflow for the Kinetic Solubility Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based, high-throughput assay that predicts passive membrane permeability.[15][16][17] It is a cost-effective method to assess a compound's potential for absorption across the gastrointestinal tract or the blood-brain barrier.[15]

Protocol:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[15]

  • Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of a 96-well acceptor plate containing buffer (PBS, pH 7.4).

  • Compound Addition: The test compound, dissolved in buffer, is added to the donor plate wells.[17]

  • Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-18 hours).[17][18]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[16]

  • Permeability Calculation: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells.

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis coat_plate Coat Filter Plate with Lipid add_compound Add Compound to Donor Plate coat_plate->add_compound add_buffer Fill Acceptor Plate with Buffer assemble_sandwich Assemble Donor/Acceptor Plates add_buffer->assemble_sandwich add_compound->assemble_sandwich incubation Incubate (e.g., 4-18h) assemble_sandwich->incubation quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubation->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[19][20] High metabolic instability can lead to rapid clearance from the body and reduced bioavailability.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species) and the test compound in a buffer.[21]

  • Initiate Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[22]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[19]

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).[22]

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[21]

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[21]

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare_mix Prepare Incubation Mixture (Compound + Microsomes) start_reaction Initiate Reaction with NADPH prepare_mix->start_reaction time_points Take Aliquots at Time Points (0-60 min) start_reaction->time_points quench Quench with Cold Solvent time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms_analysis Quantify Parent Compound (LC-MS/MS) centrifuge->lcms_analysis calculate_params Calculate t½ and CLint lcms_analysis->calculate_params

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion and Future Directions

The in-silico assessment of this compound derivatives suggests that they possess favorable drug-like properties, warranting further investigation. Their predicted physicochemical characteristics align well with the established principles of oral bioavailability and are comparable to those of successful indazole-based drugs. The provided experimental protocols for solubility, permeability, and metabolic stability offer a clear and robust framework for the empirical validation of these predictions. Future work should focus on the synthesis of a focused library of these derivatives and their systematic evaluation using the described assays. This will enable the establishment of a comprehensive structure-activity relationship and structure-property relationship, guiding the optimization of this promising chemical scaffold for the development of novel therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-iodo-1-methyl-1H-indazole and associated waste streams. As a halogenated heterocyclic compound, its disposal requires specific protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Identification and Regulatory Mandates

Before handling waste, it is crucial to understand the material's characteristics and the governing regulations. This compound is an organic compound containing iodine, classifying it as a halogenated organic compound .[1][2] While specific toxicity data may be limited, related compounds are known to cause skin, eye, and respiratory irritation.[3] Therefore, all waste containing this chemical must be treated as hazardous.

The foundational principle for hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4] This framework mandates a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from creation to final disposal.[5]

Under this mandate, the following actions are strictly prohibited and illegal:

  • Do NOT dispose of this compound or its solutions down the sink.[6][7][8]

  • Do NOT discard contaminated materials in the general trash.[4][6]

  • Do NOT allow volatile chemical waste to evaporate in a fume hood as a disposal method.[6][8]

Waste Segregation: The Most Critical Step

Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. Due to the presence of iodine, waste containing this compound must be classified as halogenated organic waste .

The Causality Behind Segregation: Halogenated solvents and non-halogenated solvents are treated by different disposal methods. Non-halogenated solvents can often be recycled as fuel additives.[2] In contrast, halogenated waste must undergo high-temperature incineration to prevent the formation of highly toxic dioxins and other pollutants.[2] This specialized treatment makes its disposal significantly more expensive.[1][2][9] Cross-contamination of a non-halogenated waste stream with even small amounts of a halogenated compound can require the entire container to be treated as the more hazardous and costly waste.[2]

| Waste Stream Segregation for this compound | | :--- | :--- | | YES - Collect in "Halogenated Organic Waste" | NO - DO NOT MIX with Halogenated Waste | | Solutions of this compound in any solvent | Non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene).[1] | | Solvents used to rinse glassware containing the compound | Strong acids and bases.[10][11] | | Reaction mixtures containing the compound | Oxidizing and reducing agents.[10][11][12] | | Other halogenated solvents (e.g., dichloromethane, chloroform).[1][13] | Aqueous waste streams (unless the compound is dissolved in them).[12] | | | Heavy metals (e.g., mercury, lead, silver).[1] | | | Cyanide or sulfide-bearing wastes.[1] |

Step-by-Step Disposal Protocol for Liquid Waste

Follow this procedure for all liquid wastes containing this compound.

1. Select an Appropriate Container:

  • Use a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE).[7][9]

  • The container must be in good condition, free of leaks, and have a secure, screw-top cap to prevent spills and vapor escape.[4][11]

  • Whenever possible, use the original chemical bottle for waste collection of that same chemical.[6]

2. Label the Container Correctly and Completely:

  • Attach a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EH&S) department, before adding any waste.[7][13]

  • Clearly write the full chemical name of all constituents, including solvents, with their estimated percentages. Do not use abbreviations or chemical formulas.[10][12][13]

  • Ensure the generator's name and lab location are legible. Accurate labeling is a regulatory requirement and essential for safe handling by disposal personnel.

3. Store the Waste Container Safely:

  • All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[7][11][14]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[7]

  • Crucially, place the waste container in a secondary containment bin or tray. [4][14] This will contain any potential leaks from the primary container.

  • Keep the waste container closed at all times except when actively adding waste.[7][8][12][13]

  • Do not store waste containers in public areas like hallways.[8][10][12]

4. Arrange for Pickup:

  • Do not overfill the container; leave at least 10% of headspace for expansion.[11]

  • Once the container is full, or if it has been accumulating for an extended period (typically 6-12 months, check your institutional policy), request a pickup from your EH&S department.[7][11]

  • EH&S is responsible for the transport of the waste from your lab to the central storage facility. Do not transport hazardous waste across hallways yourself.[6][10]

Disposal of Contaminated Materials and Empty Containers

The disposal procedure extends to all materials that have come into contact with this compound.

Contaminated Solid Waste:

  • Items: Includes used gloves, bench paper, weigh boats, and silica gel from chromatography.

  • Procedure: Collect these materials in a dedicated, sealed plastic bag or a clearly labeled, lined container.[15] The label should read "Chemically Contaminated Dry Waste" and list this compound as the contaminant.[16]

Contaminated Sharps:

  • Items: Needles, syringes, razor blades, and contaminated broken glassware.

  • Procedure: Dispose of these items exclusively in a puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[14] Do not mix with biohazardous sharps.

Empty Chemical Containers:

  • Acute vs. Non-Acute Hazardous Waste: Regulations differ for "acutely" hazardous wastes (P-listed). While this compound is not typically P-listed, it is best practice to follow stringent decontamination procedures.

  • Procedure: To render a container non-hazardous, it must be triple-rinsed.[6]

    • Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

    • Collect all rinsate and dispose of it as halogenated liquid hazardous waste.[6]

    • After triple-rinsing, deface or remove the original label and remove the cap before disposing of the container in the appropriate recycling or trash bin, as per your institution's policy.[6]

Workflow and Data Summary

The following diagram illustrates the complete, compliant workflow for managing this compound waste.

G cluster_0 Laboratory Waste Workflow start Waste Generation (e.g., reaction quench, glassware rinse) select_container 1. Select & Label 'Halogenated Waste' Container start->select_container add_waste 2. Add Waste to Container (in fume hood) select_container->add_waste store_waste 3. Store Securely in SAA (Closed, in Secondary Containment) add_waste->store_waste is_full Container Full or Storage Time Limit Reached? store_waste->is_full is_full->add_waste No request_pickup 4. Request Pickup from EH&S is_full->request_pickup Yes ehs_collects 5. EH&S Collects Waste for Consolidation request_pickup->ehs_collects final_disposal 6. Final Disposal (Licensed TSDF - Incineration) ehs_collects->final_disposal

Caption: Compliant disposal workflow for this compound waste.

Key Storage and Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WastePresence of iodine requires specialized disposal (incineration) to prevent toxic byproducts.[2]
SAA Max Volume 55 gallons total hazardous wasteFederal limit for satellite accumulation areas. Acutely toxic (P-listed) waste is limited to 1 quart.[7]
Storage Time Limit Max 12 months in SAA (institutional policies may be shorter). Container must be removed within 3 days of becoming full.Prevents accumulation of large quantities of hazardous materials in a working lab.[7][11]
Container Type Chemically compatible (glass, HDPE) with a sealed, screw-top cap.Prevents leaks, spills, and degradation of the container.[4][6][11]

By adhering to these detailed procedures, you ensure that your handling and disposal of this compound waste are safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity. When in doubt, always contact your institution's Environmental Health & Safety department for guidance.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 4-iodo-1-methyl-1H-indazole, a valuable building block in medicinal chemistry, demands a rigorous and informed approach to handling. This guide moves beyond mere checklists to provide a deep, causal understanding of the necessary personal protective equipment (PPE) and operational protocols, ensuring both your safety and the validity of your experimental outcomes.

While specific toxicological data for this compound is not extensively documented, the principles of chemical safety dictate that we extrapolate from structurally similar compounds. Analogs such as other halogenated indazoles and related heterocyclic compounds are known to be harmful if swallowed, cause significant skin and eye irritation, and may pose respiratory risks.[1][2][3] Therefore, a conservative and comprehensive approach to PPE is not just recommended—it is essential.

Section 1: The Core Principle—A Multi-Layered Defense

Effective protection against chemical hazards is not about a single piece of equipment but about creating a system of layered defenses. For this compound, this involves a combination of engineering controls, administrative procedures, and the last line of defense: Personal Protective Equipment. This guide focuses on PPE as a critical component of this integrated safety strategy.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the primary effort should be to minimize exposure through engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be performed within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains dust and vapors, preventing their inhalation and contamination of the general laboratory space.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices

Your laboratory's standard operating procedures (SOPs) are a critical safety layer. Ensure you are trained on and adhere to practices such as:

  • Clearly demarcating areas where this compound is being handled.

  • Minimizing the quantities of the chemical used and stored.

  • Restricting access to authorized personnel only.

Section 2: Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate, based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Recommendation Specifications & Rationale
Hands Double-Gloving with Nitrile GlovesOuter Glove: Heavier-duty nitrile gloves provide good resistance against a range of organic compounds. Inner Glove: A standard, thinner nitrile glove maintains dexterity. This system protects against immediate exposure if the outer glove is breached and allows for safe removal of contaminated outer gloves. Always inspect gloves for tears before use.[5]
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be flexible-fitting, indirectly vented, and conform to ANSI Z87.1 standards to protect against dust and splashes.[6] Face Shield: Required over goggles during procedures with a high risk of splashing or energetic reactions (e.g., large-scale reactions, quenching).[5][6]
Body Flame-Resistant (FR) Laboratory CoatA long-sleeved, knee-length lab coat made of a material like Nomex® or treated cotton is crucial. It should be fully buttoned with sleeves rolled down.[7] This protects skin and personal clothing from contamination and provides a barrier in case of a flash fire.
Respiratory NIOSH-approved Respirator (Task-Dependent)For routine handling inside a fume hood, respiratory protection is typically not required. However, for spill cleanup, weighing large quantities outside of a powder-handling enclosure, or if engineering controls fail, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary.[8] Annual fit-testing and training are mandatory for respirator use.[5]
Feet Closed-Toed ShoesLeather or chemical-resistant shoes that fully cover the foot are mandatory.[6] They protect against spills and falling objects.

Section 3: Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural integrity.

Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Clear the Workspace: Ensure the fume hood is uncluttered, containing only the necessary equipment and reagents for the immediate task.

  • Assemble Materials: Place all required apparatus, solvents, and quenching agents inside the hood before introducing the this compound.

  • Locate Safety Equipment: Verify the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE: Put on all required PPE in the correct order: first the inner gloves, then the lab coat, followed by safety goggles, the outer gloves, and a face shield if required.

Handling the Compound
  • Weighing: If possible, weigh the solid compound directly in the fume hood. If using an external balance, use a draft shield or a powder-handling enclosure to prevent dust dispersal.

  • Transfers: Use spatulas and other non-sparking tools for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels capped or covered to the extent feasible. Ensure any system that may generate pressure is properly vented.

Post-Handling and Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound. A typical procedure involves rinsing with a suitable organic solvent (e.g., ethanol or acetone), followed by a standard wash with soap and water. All cleaning rinsates should be treated as hazardous waste.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination. The sequence is critical:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[3][9]

Section 4: Disposal Plan—Managing Halogenated Waste

As a halogenated organic compound, this compound and its associated waste must be managed carefully to comply with environmental regulations.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing papers, paper towels, silica gel from chromatography) must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a dedicated "Halogenated Liquid Waste" container.

  • Segregation is Key: Do NOT mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.

  • Labeling: All waste containers must be clearly labeled with the full chemical names of the contents and kept securely closed when not in use.

Section 5: Emergency Protocols

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.

  • Spill Response:

    • Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[11] Gently sweep the material into the halogenated solid waste container. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling This compound CheckScale Scale of Operation? Start->CheckScale CheckAerosol Potential for Aerosol/Dust Generation? CheckScale->CheckAerosol < 1 gram AddFaceShield Add Face Shield CheckScale->AddFaceShield > 1 gram or Exothermic Reaction BasePPE Standard PPE: - Double Nitrile Gloves - FR Lab Coat - Splash Goggles CheckAerosol->BasePPE Low (e.g., solution transfer) AddRespirator Add NIOSH Respirator (P100/OV Cartridge) CheckAerosol->AddRespirator High (e.g., large spill, weighing outside enclosure) AddFaceShield->CheckAerosol AddRespirator->BasePPE caption Fig. 1: PPE Selection Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-iodo-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.